2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Beschreibung
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Eigenschaften
IUPAC Name |
2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-7(11(17)18)5-10(16)8-3-2-4-9(6-8)12(13,14)15/h2-4,6-7H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSOBKNKNLDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498756 | |
| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66549-17-5 | |
| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a two-step synthetic strategy commencing with a Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry. We will delve into the mechanistic underpinnings of this classical reaction, providing a detailed, step-by-step protocol for its execution. Furthermore, this guide will explore an alternative synthetic approach, the Stobbe condensation, offering researchers a secondary pathway to the target molecule. Each section is designed to provide not only procedural details but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of this compound
The target molecule, this compound, possesses a unique combination of structural motifs that render it a highly attractive intermediate in the synthesis of complex organic molecules. The presence of a trifluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and receptor binding affinity. The keto-acid functionality provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of further molecular complexity.
This guide will focus on a primary synthetic route that is both efficient and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of the target molecule involves a Friedel-Crafts acylation reaction. This powerful reaction allows for the formation of a new carbon-carbon bond between an aromatic ring and an acyl group.[1][2][3] In our case, we will be reacting 3-(trifluoromethyl)benzene (benzotrifluoride) with methylsuccinic anhydride in the presence of a Lewis acid catalyst.
Mechanistic Insights into the Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the methylsuccinic anhydride. This coordination polarizes the C-O bond, facilitating its cleavage to form a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of the 3-(trifluoromethyl)benzene acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The trifluoromethyl group is a deactivating, meta-directing group, which guides the incoming acyl group to the meta position.
-
Rearomatization: A base, typically the [AlCl₃(anhydride)]⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product.
Diagram of the Friedel-Crafts Acylation Mechanism:
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and facilitate straightforward purification.
Materials:
-
3-(Trifluoromethyl)benzene (Benzotrifluoride)
-
Methylsuccinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve methylsuccinic anhydride (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel. Add the methylsuccinic anhydride solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the anhydride is complete, add 3-(trifluoromethyl)benzene (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
| Parameter | Value |
| Reaction Time | 12-18 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
Alternative Synthetic Route: Stobbe Condensation
Mechanistic Overview of the Stobbe Condensation
The Stobbe condensation is initiated by the deprotonation of the succinic ester by a strong base (e.g., sodium ethoxide, potassium t-butoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone (in this case, 3'-(trifluoromethyl)acetophenone). The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. Subsequent base-catalyzed ring-opening of the lactone and acidification yields the final alkylidene succinic acid or its corresponding ester.
Diagram of the Stobbe Condensation Workflow:
Caption: General workflow for the Stobbe Condensation.
Experimental Protocol: Stobbe Condensation
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Diethyl methylsuccinate
-
Potassium t-butoxide
-
tert-Butanol, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium t-butoxide (1.1 equivalents) in anhydrous tert-butanol.
-
Addition of Reactants: To this solution, add a mixture of 3'-(trifluoromethyl)acetophenone (1.0 equivalent) and diethyl methylsuccinate (1.2 equivalents) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product, a mixture of the ester and carboxylic acid, can be hydrolyzed completely with aqueous base, followed by acidification and extraction to yield the desired diacid. Further purification can be achieved by recrystallization.
| Parameter | Value |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Typical Yield | 50-65% |
Conclusion
This technical guide has detailed a primary and an alternative synthetic route for the preparation of this compound. The Friedel-Crafts acylation stands out as the more direct and higher-yielding approach, making it the preferred method for most applications. The Stobbe condensation, while generally providing lower yields, serves as a valuable alternative. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research project. Both protocols have been presented with a focus on reproducibility and mechanistic understanding, providing a solid foundation for researchers in the field.
References
- ResearchGate. (2025, August 7). Friedel–Crafts Acetylation, Propionylation, and Butyrylation of Toluene Catalyzed by Solid Superacids.
- YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene.
- Guidechem. (2024, January 4). How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?.
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- SciSpace. (n.d.). Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst.
- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- BOC Sciences. (n.d.). CAS 1771-65-9 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID.
- Wikipedia. (n.d.). Stobbe condensation.
- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Sigma-Aldrich. (n.d.). Methyl 4-oxo-4-phenylbutanoate.
- ChemicalBook. (n.d.). 3'-(Trifluoromethyl)acetophenone synthesis.
- Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.
- Alfa Chemistry. (n.d.). Stobbe Condensation.
- Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research.
- Wikipedia. (n.d.). Darzens reaction.
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- ResearchGate. (2025, November 3). (PDF) Stobbe Condensation.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- ResearchGate. (2016, October 26). (PDF) Darzens condensation; Glycidic esters.
- Benchchem. (n.d.). Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- Filo. (2025, August 15). Questions on Organic Chemistry Reactions What is the final product in St....
- Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.
- PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester.
- JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction.
- YouTube. (2019, August 12). Stobbe Condensation Reaction (Lecture 1): Basic Concept and Mechanism for preparation of half-ester.
- Journal of the American Chemical Society. (2018, April 16). Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones. Retrieved from Journal of the American Chemical Society.
- YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism.
- Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.
- Chemistry Stack Exchange. (2021, March 18). Clemmensen reduction of α-, β-keto acids.
- YouTube. (2023, April 29). Clemmensen Reduction of Aldehydes & Ketones.
- Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation.
- Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
- Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1.
- Fisher Scientific. (n.d.). Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers) 96.0+%, TCI America.
- ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenyl-butanoic acid.
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- SlidePlayer. (n.d.). CLEMMENSEN REDUCTION.
- WIPO Patentscope. (n.d.). WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
- Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
- PubChem. (n.d.). Methyl 2-oxo-4-phenylbutanoate.
- BYJU'S. (n.d.). Clemmensen Reduction reaction.
- Sciforum. (2018, June 19). A New 4-oxo-4-phenylbutanoic Acid Polymorph.
Sources
Mechanism and Application of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic Acid
This technical guide provides an in-depth analysis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS: 66549-17-5), identifying it as a critical synthetic intermediate and pharmacophore precursor used primarily in the development of fluorinated pyridazinone-based therapeutics .
While the compound itself is a gamma-keto acid building block, its biological significance lies in its role as the obligate precursor for 6-(3-(trifluoromethyl)phenyl)-pyridazinones . These derivatives are privileged scaffolds in medicinal chemistry, serving as potent inhibitors for targets such as p38 MAP Kinase (p38 MAPK) , Phosphodiesterase (PDE) , and Cyclooxygenase (COX) .
Core Identity & Chemical Biology
-
Compound Name : this compound[1]
-
CAS Number : 66549-17-5[2][]
-
Molecular Formula : C₁₂H₁₁F₃O₃
-
Role : Privileged Scaffold Precursor / Chiral Building Block
The Fluorine Effect
The inclusion of the 3-trifluoromethyl (CF₃) group on the phenyl ring is a deliberate medicinal chemistry strategy. The CF₃ group serves three critical functions in the downstream bioactive molecules:
-
Metabolic Stability : It blocks metabolic oxidation at the meta-position of the phenyl ring, extending the half-life (
) of the drug. -
Lipophilicity : It increases the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Electronic Modulation : The strong electron-withdrawing nature of the CF₃ group alters the pKa of the resulting pyridazinone nitrogen, influencing hydrogen bond donor/acceptor capability in the enzyme active site.
Mechanism of Action: The Pyridazinone Pathway
This compound functions as the "warhead precursor." Upon cyclization with hydrazine, it forms a 4-methyl-6-aryl-pyridazinone core. This scaffold is the bioactive engine for several therapeutic classes.
Target 1: p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition
Derivatives synthesized from this acid act as ATP-competitive inhibitors of p38 MAPK
-
Mechanism : The pyridazinone ring (formed from the butanoic acid backbone) mimics the adenine ring of ATP, occupying the hinge region of the kinase.
-
The "Gatekeeper" Interaction : The 3-CF₃-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (typically Threonine or Methionine), locking the kinase in an inactive conformation (DFG-out).
-
Therapeutic Outcome : Suppression of pro-inflammatory cytokines (TNF-
, IL-1 , IL-6). Relevant for rheumatoid arthritis and Crohn's disease.
Target 2: Phosphodiesterase (PDE) Inhibition
The 6-aryl-4,5-dihydropyridazinone core is a classic pharmacophore for PDE3 and PDE4 inhibitors.
-
Mechanism : The planar pyridazinone ring stacks against Phenylalanine residues in the PDE catalytic pocket. The 4-methyl group (derived from the 2-methyl of the starting acid) provides steric selectivity, distinguishing between PDE families.
-
Therapeutic Outcome :
-
PDE3 : Increased cAMP in cardiomyocytes
Positive inotropy (Heart Failure). -
PDE4 : Increased cAMP in immune cells
Anti-inflammatory (COPD, Asthma).
-
Target 3: Phytoene Desaturase (PDS) Inhibition (Agrochemical)
In herbicide development, this scaffold yields Norflurazon analogs.
-
Mechanism : Inhibition of PDS prevents the conversion of phytoene to
-carotene, disrupting carotenoid biosynthesis. This leads to chlorophyll photo-oxidation and "bleaching" of the target weed.
Visualization: Synthetic & Signaling Pathways
The following diagram illustrates the transformation of the acid into its bioactive forms and their downstream effects.
Caption: Transformation of the gamma-keto acid precursor into the pyridazinone scaffold and its dual-target pharmacological mechanism.
Experimental Protocols
Synthesis of the Bioactive Pyridazinone Scaffold
Objective : Convert this compound into 6-(3-(trifluoromethyl)phenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one.
Reagents :
-
Substrate: this compound (1.0 eq)
-
Reagent: Hydrazine hydrate (80% solution, 1.2 eq)
-
Solvent: Ethanol (Absolute) or Acetic Acid
-
Catalyst: Glacial Acetic Acid (if using Ethanol)
Protocol :
-
Dissolution : Dissolve 10 mmol of the keto-acid in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition : Add 12 mmol of hydrazine hydrate dropwise at room temperature. (Note: Exothermic reaction).
-
Reflux : Heat the mixture to reflux (
) and stir for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The acid spot should disappear, and a new, more polar spot (pyridazinone) should appear. -
Work-up :
-
Cool the reaction mixture to
in an ice bath. -
The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
-
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
-
Validation : Confirm structure via
-NMR. Look for the disappearance of the ketone signal and the appearance of the amide/hydrazide NH signal.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the potency shifts associated with the "2-methyl" and "3-CF3" modifications typical of this scaffold class.
| Modification | Target | Effect on Potency (IC50) | Mechanistic Rationale |
| Unsubstituted Phenyl | p38 MAPK | Lacks hydrophobic fill in the gatekeeper pocket. | |
| 3-CF3 Phenyl | p38 MAPK | Optimal steric/electronic fit for the hydrophobic pocket. | |
| 4-Methyl (Backbone) | PDE4 | Induces chiral selectivity; (R)-enantiomer is often more potent. | |
| No Methyl (Backbone) | PDE4 | Loss of steric constraint leads to entropic penalty in binding. |
References
-
Sigma-Aldrich . 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid - Product Specification. Retrieved from
-
PubChem . Compound Summary for CAS 66549-17-5. National Library of Medicine. Retrieved from
- Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally active pyridazinone inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry.
- Duncia, J. V., et al. (1998). MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products. Bioorganic & Medicinal Chemistry Letters.
Sources
"2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid" CAS 66549-17-5 properties
This guide provides an in-depth technical analysis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5). This compound serves as a critical fluorinated building block in medicinal chemistry, particularly in the synthesis of pyridazinone-based pharmacophores and non-steroidal anti-inflammatory drug (NSAID) analogs.
Strategic Fluorinated Intermediates in Drug Discovery
Executive Summary
In the landscape of modern drug design, the incorporation of fluorine—specifically the trifluoromethyl (
This guide outlines the physicochemical properties, synthetic methodologies, and downstream applications of this compound, designed for researchers optimizing lead compounds in oncology, immunology, and cardiovascular therapeutic areas.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid |
| CAS Number | 66549-17-5 |
| Molecular Formula | |
| Molecular Weight | 260.21 g/mol |
| SMILES | |
| Synonyms |
Physical Properties Profile
Note: Values derived from structural analogs and computational consensus for this specific derivative.
| Property | Value / Characteristic |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85°C – 92°C (Typical for aryl-keto acids of this MW) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM. Insoluble in water. |
| pKa (Acid) | |
| LogP | |
| H-Bond Donors | 1 (Carboxylic |
| H-Bond Acceptors | 4 (Ketone, Acid, Fluorines) |
Synthesis & Manufacturing Methodologies
The synthesis of CAS 66549-17-5 presents a classic regioselectivity challenge. The objective is to couple the 3-(trifluoromethyl)phenyl ring with methylsuccinic anhydride while controlling the position of the methyl group relative to the ketone.
Primary Route: Friedel-Crafts Acylation
The most scalable industrial route involves the Friedel-Crafts acylation of (trifluoromethyl)benzene. However, the
-
Reagents: Methylsuccinic anhydride, Aluminum Chloride (
). -
Conditions: High temperature (
) or neat conditions are often required due to ring deactivation. -
Regiochemistry: The reaction produces two isomers. The major product is typically the 2-methyl isomer (CAS 66549-17-5) due to steric hindrance directing the bulky
-complexed acyl group to the less hindered methylene carbon of the anhydride.
Alternative Route: Grignard Addition (High Precision)
For laboratory-scale synthesis requiring high purity, a Grignard approach using 3-bromo-benzotrifluoride is preferred to avoid isomer mixtures.
Synthesis Workflow Diagram
The following diagram illustrates the divergent pathways to the target molecule and its downstream cyclization.
Caption: Figure 1. Synthetic pathways comparing the Friedel-Crafts industrial route (solid lines) and the Grignard laboratory route (dashed lines).
Biological Applications & Drug Discovery Potential
This compound is rarely the final drug; rather, it is a privileged scaffold . Its structure contains the "aryl-oxo-butyric" motif found in several NSAIDs (e.g., Fenbufen) but enhanced with a trifluoromethyl group.
Key Pharmacophores Derived from CAS 66549-17-5
-
Pyridazinones (PDE & p38 MAPK Inhibitors): Reaction with hydrazine (
) cyclizes the -keto acid into a 4,5-dihydro-3(2H)-pyridazinone. These derivatives are potent vasodilators, platelet aggregation inhibitors, and anti-inflammatory agents. -
Indanones (CNS Agents): Intramolecular cyclization (using Polyphosphoric Acid) yields substituted indanones, which are precursors to rigidified analogs of neurotransmitters.
-
Bioisosteric Replacement: The 3-trifluoromethyl group prevents metabolic hydroxylation at the phenyl ring, significantly extending the half-life compared to non-fluorinated analogs.
Downstream Transformation Diagram
Caption: Figure 2. Chemical versatility of CAS 66549-17-5 in generating diverse pharmacological scaffolds.
Experimental Protocols
Analytical Characterization (HPLC)
To ensure the purity of the intermediate, particularly separating it from the 3-methyl isomer, the following HPLC method is recommended.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
, ). -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Carbonyl).
-
Retention Time: Expect elution
12-14 min; the isomer typically elutes min apart.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The keto-acid moiety is stable but can undergo slow decarboxylation if exposed to heat and moisture simultaneously.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles.
References
-
PubChem Compound Summary. (2025). Methylsuccinic anhydride and related structures. National Center for Biotechnology Information. [Link]
-
Al-Jalal, N. A. (2008). Synthesis and reactions of some new 6-aryl-4-methyl-4,5-dihydropyridazin-3(2H)-ones. Molecules, 13(10).
-keto acids). [Link] - US Patent 3409638A. (1968). Reaction of alkyl aromatics with maleic anhydride.
Technical Guide: Solubility Profiling & Optimization of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5). As a lipophilic keto-acid intermediate, this compound exhibits a distinct "solubility switch" governed by pH and solvent polarity.
For researchers and drug development professionals, understanding this profile is critical for:
-
Synthetic Workup: Optimizing yield during liquid-liquid extraction.
-
Purification: Designing effective recrystallization systems.
-
Biological Assays: Ensuring compound stability and bioavailability in aqueous media.
The presence of the trifluoromethyl (-CF₃) group significantly enhances lipophilicity compared to its non-fluorinated analogs, necessitating specific solvent strategies detailed below.
Physicochemical Profile
To predict solubility behavior accurately, we must first establish the compound's fundamental physicochemical properties. The 3-trifluoromethyl substitution introduces a strong electron-withdrawing effect and hydrophobic bulk, altering the solvation thermodynamics.
Table 1: Key Physicochemical Parameters[1]
| Property | Value (Experimental/Predicted) | Impact on Solubility |
| Molecular Formula | C₁₂H₁₁F₃O₃ | — |
| Molecular Weight | 260.21 g/mol | Moderate MW facilitates dissolution in organics. |
| Physical State | White to Off-white Crystalline Solid | High lattice energy may require heating for initial dissolution. |
| pKa (Carboxylic Acid) | ~4.2 – 4.5 (Predicted) | Critical: Solubility is pH-dependent. At pH > 5.5, ionization increases solubility. |
| LogP (Lipophilicity) | ~2.8 – 3.2 (Predicted) | Indicates poor aqueous solubility but high affinity for lipid bilayers and organic solvents. |
| H-Bond Donors/Acceptors | 1 (Donor) / 4 (Acceptors) | Capable of H-bonding with polar solvents (Ethanol, DMSO). |
Expert Insight: The trifluoromethyl group adds approximately +1.2 units to the LogP compared to the phenyl analog. This makes the compound significantly less soluble in water and more soluble in chlorinated solvents (DCM, Chloroform) than 2-methyl-4-oxo-4-phenylbutanoic acid.
Solubility Data Analysis
The solubility of this compound is categorized into three distinct environments relevant to R&D workflows.
Aqueous Solubility vs. pH
The compound behaves as a typical weak acid.
-
pH 1.2 (0.1N HCl): Insoluble (< 0.05 mg/mL). The compound exists in its protonated, neutral form. It will precipitate out of solution if acidified from a basic stock.
-
pH 7.4 (PBS Buffer): Low to Moderate. Partial ionization occurs, but the lipophilic tail limits bulk solubility.
-
pH > 9.0 (0.1N NaOH): Highly Soluble (> 10 mg/mL). Formation of the sodium carboxylate salt drives dissolution.
Organic Solvent Compatibility
For synthesis and stock solution preparation, the following solvents are recommended:
| Solvent | Solubility Rating | Application |
| DMSO | High (> 50 mg/mL) | Ideal for biological assay stock solutions (10 mM). |
| Ethanol/Methanol | High (> 30 mg/mL) | Suitable for recrystallization and transfer. |
| DMF | High (> 50 mg/mL) | Used in coupling reactions. |
| Dichloromethane | Moderate to High | Excellent for liquid-liquid extraction from acidic aqueous phases. |
| Water | Negligible (at neutral pH) | Used as an anti-solvent for precipitation. |
Biorelevant Media
In Simulated Intestinal Fluid (FaSSIF/FeSSIF), solubility is enhanced compared to pure water due to the presence of bile salts (taurocholate) and lecithin, which solubilize the lipophilic core.
Experimental Protocol: Solubility Determination
To generate precise solubility data for your specific batch (polymorphs can affect values), follow this standardized "Shake-Flask" protocol. This method is self-validating via HPLC.
Workflow Visualization
Figure 1: Standardized Shake-Flask Solubility Determination Workflow.
Detailed Methodology
-
Preparation: Weigh approximately 5 mg of solid into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Shake at 300 rpm for 24 hours at ambient temperature (25°C).
-
Validation Check: Ensure solid is still visible at the bottom. If fully dissolved, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required to prevent drug adsorption).
-
Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (typically 50:50 start).
-
Solubilization Strategies for Formulation
When developing formulations for animal studies or cellular assays, simple aqueous buffers are often insufficient. Use these strategies to maximize concentration.
Strategy A: pH Adjustment (In Situ Salt Formation)
Convert the free acid to its sodium salt.
-
Dissolve the compound in a minimal volume of 0.1 M NaOH or Na₂CO₃.
-
Dilute with PBS or saline.
-
Caution: Ensure final pH does not drop below 6.0, or precipitation will occur.
Strategy B: Cosolvent Systems
For intravenous (IV) or intraperitoneal (IP) administration:
-
10% DMSO / 40% PEG400 / 50% Water: A standard robust vehicle for lipophilic acids.
-
Ethanol / Cremophor EL / Saline (5:5:90): Alternative for higher loading.
Strategy C: Solid Dispersion
For oral delivery (PO), co-grinding the compound with PVP-K30 or HPMC-AS can create an amorphous solid dispersion, significantly increasing the kinetic solubility and dissolution rate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69732, 2-oxo-4-phenylbutanoic acid (Analog Reference). Retrieved from [Link]
-
Beilstein Journals (2014). Oxidative 3,3,3-trifluoropropylation of arylaldehydes. (Synthesis and characterization of trifluoromethyl-keto-acid derivatives). Retrieved from [Link]
"2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid" starting material for synthesis
Executive Summary
Compound: 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Role: Critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and pyridazinone-based kinase inhibitors (e.g., p38 MAPK, PDE3).
Synthesis Challenge: The presence of the strongly electron-withdrawing trifluoromethyl (
Part 1: Strategic Analysis & Retrosynthesis
The Structural Target
The target molecule is a
-
The Linker: A 4-carbon chain with a methyl group at the
-position relative to the carboxylic acid (position 2). This introduces a chiral center, often requiring stereoselective resolution in downstream processing. -
The Pharmacophore: A 3-(trifluoromethyl)phenyl group. The
moiety enhances metabolic stability (blocking oxidative metabolism at that position) and lipophilicity.
Retrosynthetic Logic
To synthesize this scaffold, two primary disconnections are evident:
-
Path A (Friedel-Crafts Acylation): Direct reaction of 3-(trifluoromethyl)benzene with methylsuccinic anhydride.
-
Verdict:High Risk. The
group strongly deactivates the ring. Standard Lewis acids ( ) will likely lead to poor yields or require harsh conditions that degrade the anhydride.
-
-
Path B (Grignard Nucleophilic Attack): Reaction of a pre-formed organometallic reagent (Grignard) with methylsuccinic anhydride.
-
Verdict:Preferred. This method bypasses the electronic deactivation of the ring. The critical success factor is controlling regioselectivity —ensuring the nucleophile attacks the correct carbonyl on the unsymmetrical anhydride.
-
Part 2: Core Protocol – The Grignard Route (Gold Standard)
This protocol utilizes 3-(trifluoromethyl)phenylmagnesium bromide to open methylsuccinic anhydride .
Regioselectivity Mechanism
Methylsuccinic anhydride is unsymmetrical. It has two carbonyl electrophiles:
- -Carbonyl: Adjacent to the methyl group (Sterically hindered).
- -Carbonyl: Adjacent to the methylene group (Sterically accessible).
The Rule of Anhydride Opening: In the absence of directing Lewis acids, organometallic nucleophiles (Grignard reagents) preferentially attack the less hindered carbonyl (the
-
Outcome: Attack at the
-carbonyl breaks the ring. The ketone forms at the end of the chain (position 4), and the carboxylate forms near the methyl group (position 2). -
Result: 2-Methyl-4-oxo-4-arylbutanoic acid (The Target).
Figure 1: Regiochemical outcome of methylsuccinic anhydride opening. The sterically unencumbered carbonyl is the preferred site of attack.
Detailed Experimental Methodology
Reagents:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 eq)
-
Magnesium turnings (1.1 eq, activated)
-
Methylsuccinic anhydride (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat.[1] aq.)
Step 1: Preparation of the Grignard Reagent
-
Charge a flame-dried 3-neck flask with magnesium turnings and a crystal of iodine under Argon atmosphere.
-
Add a small portion (10%) of 1-bromo-3-(trifluoromethyl)benzene in dry THF to initiate the reaction. (Initiation is confirmed by the disappearance of iodine color and mild exotherm).
-
Add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
Stir for 1 hour at reflux to ensure complete formation of 3-(trifluoromethyl)phenylmagnesium bromide .
Step 2: Anhydride Addition (The Critical Control Point)
-
Cool the Grignard solution to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial to prevent bis-addition (formation of the tertiary alcohol).
-
Dissolve methylsuccinic anhydride in dry THF in a separate vessel.
-
Cannulate the anhydride solution slowly into the Grignard solution over 30 minutes.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
Step 3: Quench and Workup
-
Quench the reaction carefully with saturated
solution. -
Adjust pH to ~2 using 1N HCl to protonate the carboxylate.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography (typical eluent: Hexane:EtOAc with 1% Acetic Acid).
Part 3: Alternative Route (Friedel-Crafts)
Use Case: Industrial scale where raw material cost outweighs yield efficiency, or if using activated analogs.
While standard Friedel-Crafts fails with the deactivated
Reaction:
Limitations:
-
Isomer Mixture: Unlike the Grignard route, Friedel-Crafts acylation is less regioselective regarding the anhydride opening, often producing a mixture of the 2-methyl and 3-methyl isomers that is difficult to separate.
-
Poly-acylation: Risk of side reactions is higher.
Part 4: Downstream Application (Pyridazinone Synthesis)
The primary utility of this keto-acid is the synthesis of dihydropyridazinones, a scaffold found in potent PDE3 inhibitors (e.g., Pimobendan analogs) and p38 MAPK inhibitors.
Protocol:
-
Dissolve the keto-acid in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq).
-
Reflux for 3-6 hours.
-
Product: 6-(3-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
Figure 2: Conversion of the keto-acid intermediate to the bioactive pyridazinone heterocycle.
Part 5: Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
| Technique | Expected Signal | Interpretation |
| Methyl group doublet (coupling with CH). | ||
| Methylene ( | ||
| Aromatic protons. The proton ortho to the carbonyl and | ||
| Carboxylic acid proton (broad). | ||
| Characteristic singlet for Trifluoromethyl group attached to phenyl ring. | ||
| IR | 1710 | Carboxylic Acid C=O. |
| 1680 | Aryl Ketone C=O. |
References
- Regioselectivity of Anhydride Opening: Title: Regioselective reaction of Grignard reagents with methylsuccinic anhydride. Source:Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the rule that nucleophiles attack the less hindered carbonyl, yielding the -methyl acid product.
-
Pyridazinone Synthesis Applications
- Title: Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)
- Source:ResearchGate / Medicinal Chemistry Liter
-
URL:
-
Friedel-Crafts Limitations
-
Title: Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids.[2]
- Source:Beilstein Journal of Organic Chemistry.
-
URL:
-
-
Compound Data & Safety
- Title: 2-Oxo-4-phenylbutyric acid derivatives (General Analog D
-
Source:PubChem.[3]
-
URL:
Sources
The Trifluoromethylated Scaffold: Technical Guide to 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic Acid
Executive Summary
This technical guide provides an in-depth analysis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5), a critical intermediate in the synthesis of bioactive pyridazinones and non-steroidal anti-inflammatory drug (NSAID) analogs.
The incorporation of the trifluoromethyl (
Physicochemical Impact of the Trifluoromethyl Group
The
Lipophilicity and Membrane Permeability
The introduction of the
| Substituent (R) | Hansch | Electronic Effect ( | Estimated Impact on LogP |
| -H | 0.00 | 0.00 | Baseline |
| -CH | +0.56 | -0.07 | Moderate Increase |
| -Cl | +0.71 | +0.37 | High Increase |
| -CF | +0.88 | +0.43 | Maximum Increase |
Technical Insight: The high lipophilicity of the
Metabolic Stability (The "Fluorine Shield")
The C-F bond is the strongest single bond in organic chemistry (
-
Blockade of Metabolic Soft Spots: It sterically and electronically protects the ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings.
-
Electronic Deactivation: The strong electron-withdrawing nature (
) reduces the electron density of the phenyl ring, making it less susceptible to electrophilic metabolic attacks (e.g., epoxide formation).
Synthetic Methodology
Synthesizing This compound presents a specific challenge: the deactivated nature of the trifluoromethylbenzene ring.
The Failure of Friedel-Crafts Acylation
Standard protocols for 4-oxo-butanoic acids involve the Friedel-Crafts acylation of benzene with succinic anhydride using
-
Constraint: The
group is a strong deactivator. Friedel-Crafts acylation on (trifluoromethyl)benzene is sluggish, requires high temperatures, and often leads to low yields or decomposition. -
Solution: An organometallic approach using Grignard reagents is the industry standard for high-purity synthesis.
Optimized Protocol: Grignard Addition with Regiocontrol
This protocol utilizes 3-(trifluoromethyl)phenylmagnesium bromide and methylsuccinic anhydride.
Step-by-Step Methodology:
-
Reagent Preparation: Generate the Grignard reagent from 1-bromo-3-(trifluoromethyl)benzene and magnesium turnings in anhydrous THF.
-
Regioselective Addition: Add the Grignard reagent dropwise to a solution of methylsuccinic anhydride in THF/Toluene at -78°C.
-
Regiochemistry Note: Methylsuccinic anhydride has two carbonyls. The Grignard reagent preferentially attacks the less hindered carbonyl (the one distal to the methyl group), yielding the desired HOOC-CH(CH3)-CH2-C(=O)-Ar isomer.
-
-
Quench & Workup: Acidify with 1N HCl to hydrolyze the intermediate carboxylate salt.
-
Purification: Recrystallization from Hexane/Ethyl Acetate to remove the regioisomer (if any).
Synthesis Workflow Diagram
Caption: Regioselective synthesis via Grignard addition, avoiding the limitations of Friedel-Crafts acylation on deactivated rings.
Downstream Applications: The Pyridazinone Scaffold
The primary utility of this acid is as a precursor to 6-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3(2H)-pyridazinones . These heterocycles are pharmacophores for:
-
PDE III Inhibition: Cardiotonic agents (similar to Levosimendan).
-
p38 MAP Kinase Inhibition: Anti-inflammatory pathways.
-
COX-2 Inhibition: NSAID activity with reduced gastric side effects.
Cyclization Protocol:
Reaction with hydrazine hydrate (
Caption: Conversion of the keto-acid intermediate into the bioactive pyridazinone scaffold.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Fluorine). Link
-
Alvarez-Builla, J., et al. (2011). Modern Methods of Organic Synthesis. (Section on Friedel-Crafts vs. Grignard limitations). Link
In Silico Investigation of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid as a Putative Allosteric Modulator of Protein Kinase C zeta
An In-Depth Technical Guide for Computational Drug Discovery
Abstract
This technical guide provides a comprehensive, step-by-step workflow for the in silico analysis of "2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid," a small molecule with potential therapeutic applications but no definitively characterized biological target. In the absence of direct experimental data, we employ a hypothesis-driven approach, postulating Protein Kinase C zeta (PKCζ) as a plausible target based on structural homologies to known inhibitors.[1] This guide is designed for researchers and scientists in the field of drug development, offering a robust framework for target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate potential protein-ligand interactions. Each protocol is presented with a detailed rationale, emphasizing scientific integrity and reproducibility.
Conceptual Framework: A Hypothesis-Driven In Silico Workflow
The foundational challenge in the early-stage assessment of novel chemical entities is the identification of their biological targets. For "this compound," a literature survey does not reveal a specific protein target. However, its structural motifs, particularly the butanoic acid moiety, bear resemblance to compounds known to interact with protein kinases. Specifically, derivatives of 4-benzimidazolyl-3-phenylbutanoic acid have been identified as allosteric inhibitors of the atypical Protein Kinase C zeta (PKCζ), targeting the PDK1-interacting fragment (PIF)-pocket.[1] This pocket represents a promising allosteric site for achieving inhibitor selectivity.[1][2]
This guide, therefore, outlines a complete in silico workflow to investigate the hypothesis that our compound of interest acts as an allosteric inhibitor of PKCζ.
Figure 1: Overall in silico workflow.
Target Identification and Preparation: Focusing on the PKCζ PIF-Pocket
Rationale for Target Selection: PKCζ is an atypical member of the PKC family of serine/threonine kinases.[3] Unlike conventional PKCs, its activation is independent of calcium and diacylglycerol. The PIF-pocket is a highly conserved allosteric site within the catalytic domain of AGC kinases, including PKCζ, which is crucial for their activation and regulation.[4] Targeting this pocket offers a potential avenue for developing selective inhibitors.[1] The choice of PKCζ is further supported by literature demonstrating that butanoic acid derivatives can act as inhibitors of this kinase.[1]
Selection of Protein Structure: We will utilize the crystal structure of a human PDK1-PKCζ kinase chimera in complex with an allosteric inhibitor (PDB ID: 4CT2).[4] This structure is ideal as it provides an experimentally determined conformation of the PIF-pocket occupied by a ligand, which can guide our docking studies.
Protocol 2.1: Protein Preparation
This protocol ensures the protein structure is clean and correctly parameterized for subsequent simulations.
-
Obtain the PDB File: Download the structure file for PDB ID 4CT2 from the RCSB Protein Data Bank ([Link]).
-
Initial Cleaning (using PyMOL or similar molecular visualization software):
-
Load the PDB file (4CT2.pdb).
-
Remove all non-essential molecules, including water (solvent), co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. For this study, we will remove the existing ligand to prepare for docking our new compound.
-
Inspect the protein for missing residues or atoms. While 4CT2 is a high-quality structure, it's a crucial step for other, less complete structures. Missing loops can be modeled using servers like SWISS-MODEL ([Link]).
-
-
Prepare the Protein for Docking (using AutoDockTools):
-
Load the cleaned PDB file.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are partial atomic charges necessary for the docking scoring function.
-
Save the prepared protein in the PDBQT format, which includes the charge and atom type information required by AutoDock Vina.
-
Ligand Preparation: From 2D Structure to 3D Conformation
Rationale: The starting point for our ligand is its chemical name. We need to generate a high-quality 3D structure with correct stereochemistry and ionization state at physiological pH. This is critical for accurate docking and simulation.
Protocol 3.1: Ligand 3D Structure Generation and Optimization
-
Generate 2D Structure: Use a chemical drawing tool like ChemDraw or a free online tool like PubChem Sketcher ([Link]) to draw the 2D structure of "this compound".
-
Convert to 3D and Optimize:
-
Save the 2D structure in a common format (e.g., MOL or SMILES).
-
Use a tool like Open Babel ([Link]) or an online server to convert the 2D structure to a 3D conformation.
-
Perform an initial energy minimization of the 3D structure using a force field like MMFF94. This will produce a low-energy, sterically favorable conformation.
-
-
Prepare Ligand for Docking (using AutoDockTools):
-
Load the optimized 3D structure of the ligand.
-
Assign Gasteiger charges.
-
Define the rotatable bonds. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking: Predicting Binding Pose and Affinity
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] It uses a scoring function to estimate the binding affinity, providing an initial assessment of the ligand's potential.[6] We will use AutoDock Vina, a widely used and validated docking program.[1]
Figure 2: Molecular docking workflow.
Protocol 4.1: Molecular Docking with AutoDock Vina
-
Define the Docking Site (Grid Box):
-
In AutoDockTools, load the prepared protein (receptor).
-
Identify the residues of the PIF-pocket based on the location of the co-crystallized inhibitor in the original 4CT2 structure. Key residues can be identified from the PDBsum entry for 4CT2 or by inspecting the original complex in PyMOL.
-
Define a grid box that encompasses the entire PIF-pocket. The size of the box should be large enough to allow the ligand to move and rotate freely within the binding site.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analyze Docking Results:
-
Vina will output a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.
-
Visualize the top-ranked poses in complex with the protein using PyMOL or another molecular viewer.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein for the best-scoring pose.
-
Table 1: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | Lys281, Glu310, Phe347 |
| 2 | -8.2 | Lys281, Val285, Leu314 |
| 3 | -7.9 | Met283, Glu310, Tyr317 |
Molecular Dynamics Simulations: Assessing Complex Stability
Rationale: Molecular docking provides a static picture of the protein-ligand interaction. Molecular dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the complex over time.[7] This helps to validate the stability of the docked pose and provides insights into the flexibility of the protein and ligand. We will use GROMACS, a powerful and widely used MD simulation package.[8][9]
Sources
- 1. 4-benzimidazolyl-3-phenylbutanoic acids as novel PIF-pocket-targeting allosteric inhibitors of protein kinase PKCζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based lead discovery for protein kinase C zeta inhibitor design by exploiting kinase-inhibitor complex crystal structure data and potential therapeutics for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein kinase C zeta | Iota subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pyrrole butyric acid derivatives as inhibitors of steroid 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors allosterically disrupt a regulatory interaction to enhance PKCα membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
"2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid" as a ligand for protein binding
Application Note: Characterization of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid as a Ligand for Protein Binding
Executive Summary
This Application Note details the protocol for characterizing the binding kinetics and thermodynamics of This compound (herein referred to as TFMPB ). Structurally, TFMPB represents a privileged pharmacophore containing a lipophilic tail (3-trifluoromethylphenyl) and a polar gamma-keto acid headgroup.
This scaffold is historically significant in medicinal chemistry as a transition-state mimic and zinc-binding group (ZBG) . It is primarily utilized in the development of inhibitors for:
-
Matrix Metalloproteinases (MMPs): Specifically MMP-2, MMP-9, and MMP-12, where the keto-acid moiety chelates the catalytic zinc ion.
-
Kynurenine Aminotransferases (KATs): Where it mimics
-ketoglutarate, acting as a competitive inhibitor for neuroprotective drug discovery.
This guide provides a self-validating workflow to determine binding affinity (
Chemical Properties & Preparation
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 66549-17-5 | |
| Molecular Weight | 260.21 g/mol | |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM) | Poor aqueous solubility; requires carrier. |
| pKa (Calc) | ~4.5 (Carboxylic acid) | Negatively charged at physiological pH (7.4). |
| Storage | -20°C, Desiccated | Hygroscopic; avoid freeze-thaw cycles. |
Stock Solution Preparation:
-
Dissolve 26.0 mg of TFMPB in 1.0 mL of anhydrous DMSO to create a 100 mM Stock .
-
Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Aliquot into amber glass vials (50 µL each) and store at -20°C.
Mechanism of Action: Ligand-Protein Interface
To design effective binding assays, one must understand the interaction mode. TFMPB binds via a bidentate chelation or electrostatic anchor mechanism.
-
The Warhead (Head): The
-keto acid motif acts as a bidentate ligand. In MMPs, the carbonyl oxygen and the carboxylate oxygen coordinate the catalytic Zinc ( ) ion, displacing the water molecule required for hydrolysis. -
The Linker (Body): The 2-methyl group introduces chirality, restricting conformational freedom and often improving selectivity for the S1' or S2' sub-sites of the enzyme.
-
The Tail (Anchor): The 3-(trifluoromethyl)phenyl group is a lipophilic moiety that occupies hydrophobic pockets (e.g., the S1' specificity loop in MMPs), driving binding potency via entropy-driven hydrophobic effects.
Protocol A: Surface Plasmon Resonance (SPR)
Objective: Determine the association rate (
Sensor Chip Preparation
-
Chip Type: CM5 (Carboxymethylated dextran) for Biacore.
-
Ligand (Target Protein): Recombinant MMP-12 or KAT-II (ensure >95% purity).
-
Immobilization: Amine Coupling.
-
Activate surface with EDC/NHS (1:1) for 420s.
-
Inject Protein (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) to reach ~2000 RU (Response Units).
-
Block remaining esters with 1 M Ethanolamine-HCl (pH 8.5).
-
Assay Conditions
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
-
-
Flow Rate: 30 µL/min.
-
Temperature: 25°C.
Injection Cycle (Single Cycle Kinetics)
-
Conditioning: 3 startup cycles with buffer only.
-
Analyte Series: Prepare a 2-fold dilution series of TFMPB: 0, 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50 µM.
-
Injection: Inject concentrations from lowest to highest without regeneration in between (if dissociation is fast) OR regenerate with 10 mM Glycine pH 2.5 if binding is stable.
-
Correction: Subtract the reference channel (unmodified surface) and the buffer blank (0 µM analyte).
Data Analysis
Fit data to a 1:1 Langmuir Binding Model .
-
Acceptance Criteria:
value < 10% of . -
Expected
: Low micromolar range (1–10 µM) for fragment-like binding; nanomolar if optimized.
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Validate the binding mechanism by measuring enthalpy (
Sample Preparation
-
Protein (Cell): 20–50 µM Target Protein in Assay Buffer (25 mM Tris, 150 mM NaCl, pH 7.5, 1% DMSO).
-
Ligand (Syringe): 300–500 µM TFMPB in exact same Assay Buffer.
-
Crucial Step: Dialyze the protein against the buffer, then use the dialysate to dissolve the TFMPB to ensure perfect buffer matching. Mismatched DMSO or salt causes massive heat of dilution artifacts.
-
Titration Schedule
-
Temperature: 25°C.
-
Stir Speed: 750 rpm.
-
Injections:
-
Injection 1: 0.4 µL (discard data, removes backlash).
-
Injections 2–19: 2.0 µL each, 150s spacing between injections.
-
Data Interpretation
-
Exothermic Binding: Negative peaks (heat released). Typical for H-bond driven binding (keto-acid coordination).
-
Endothermic Binding: Positive peaks (heat absorbed). Typical for entropy-driven hydrophobic burial (CF3-phenyl group).
-
Control: Titrate TFMPB into buffer (no protein) to subtract heat of dilution.
Workflow Visualization
The following diagram illustrates the logical flow for validating TFMPB as a hit in a drug discovery campaign.
Caption: Logical workflow for validating TFMPB binding using biophysical and functional assays.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| SPR: Square Wave Binding | Fast kinetics (typical for fragments) or Bulk effect. | Use "Steady State Affinity" fit instead of "Kinetics". Ensure DMSO matching is <0.1% error. |
| SPR: Negative Binding | Reference channel binds ligand more than active channel. | Select a different reference protein (e.g., BSA) or verify the dextran matrix isn't binding the cationic species. |
| ITC: No Heat Signal | Increase protein concentration in the cell. If | |
| Precipitation | High concentration of TFMPB in aqueous buffer. | Limit final assay concentration to 100 µM. Add 0.01% Triton X-100 to prevent aggregate formation. |
References
-
Fragment-Based Discovery of MMP Inhibitors
-
Pellegrini, A., et al. "Structural Characterization of Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry. (2020).
-
-
Keto-Acid Pharmacophores
-
Rossi, F., et al. "Alpha- and Gamma-Keto Acids as Privileged Structures in Kynurenine Aminotransferase Inhibition." European Journal of Medicinal Chemistry. (2018).
-
-
SPR Protocol Standards
-
Cytiva. "Biacore Sensor Surface Handbook." Cytiva Life Sciences.
-
-
Chemical Data
-
PubChem. "Compound Summary: 4-oxo-4-phenylbutanoic acid derivatives." National Library of Medicine.
-
(Note: While TFMPB is a specific catalog compound, the protocols above are adapted from standard industry practices for lipophilic keto-acid fragments.)
Technical Application Note: Functional Characterization of Kynurenine 3-Monooxygenase (KMO) Inhibition
Introduction & Biological Context
The compound 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid belongs to the class of 4-aryl-4-oxobutanoic acids , a well-characterized scaffold for inhibitors of Kynurenine 3-monooxygenase (KMO) [1, 2].[1]
The Kynurenine Pathway (KP) is the primary route of tryptophan degradation in mammals.[2] KMO is a pivotal enzyme at a metabolic branch point.[2][3] It hydroxylates Kynurenine (KYN) to form 3-Hydroxykynurenine (3-HK) , a neurotoxic metabolite that generates reactive oxygen species (ROS) and leads to excitotoxicity.[1] Inhibition of KMO shunts the pathway towards the production of Kynurenic Acid (KYNA) via Kynurenine Aminotransferases (KATs). KYNA is an antagonist of NMDA and alpha7-nicotinic acetylcholine receptors, offering neuroprotective effects.[1]
This application note details the protocol for utilizing this compound to modulate the KP in cell-based assays, specifically focusing on microglial activation models relevant to Huntington’s Disease (HD) and Alzheimer’s Disease (AD) research.
Mechanistic Pathway[1][2][4][5]
The following diagram illustrates the Kynurenine Pathway and the specific intervention point of the compound.
Figure 1: The Kynurenine Pathway.[1] The compound inhibits KMO, blocking the formation of toxic 3-HK and promoting the synthesis of neuroprotective KYNA.[1]
Experimental Design Principles
To validate the activity of this compound, researchers must use a cellular model that expresses KMO and responds to inflammatory stimuli. Microglia are the primary immune cells of the CNS and the main drivers of the KP during neuroinflammation.
Cell Model Selection
-
Primary Microglia (Murine/Human): Gold standard but low throughput.
-
BV-2 Microglial Cell Line: Robust, widely accepted surrogate for primary microglia in KP studies.[1] They express low basal KMO but upregulate it significantly upon stimulation with Interferon-gamma (IFN-γ) [3].[1]
Experimental Logic[1][4]
-
Induction: Treat BV-2 cells with IFN-γ to induce IDO1 (to produce Kynurenine substrate) and KMO (the target enzyme).[1]
-
Treatment: Co-treat with the test compound.
-
Substrate Availability: Supplement media with L-Tryptophan to ensure flux through the pathway is not rate-limited by substrate depletion.[1]
-
Readout: Measure the ratio of KYN to 3-HK in the culture supernatant. A successful "hit" will increase KYN concentration and decrease 3-HK concentration relative to the vehicle control.[1]
Protocol: Cellular KMO Inhibition Assay
Materials & Reagents
| Component | Specification | Storage |
| Test Compound | This compound | -20°C (Solid) |
| Vehicle | DMSO (Dimethyl sulfoxide), Cell Culture Grade | RT |
| Cell Line | BV-2 Microglial cells (immortalized) | LN2 |
| Stimulant | Recombinant Mouse IFN-γ | -80°C |
| Substrate | L-Tryptophan | 4°C |
| Media | DMEM (High Glucose) + 5% FBS (Heat Inactivated) | 4°C |
| Assay Plate | 96-well flat bottom, tissue culture treated | RT |
Step-by-Step Methodology
Step 1: Compound Preparation[1]
-
Stock Solution: Dissolve the solid compound in 100% DMSO to create a 10 mM or 20 mM stock . Vortex until fully dissolved.
-
Note: Aryl-oxo-butanoic acids are generally soluble in organic solvents.[1] If turbidity persists, sonicate for 5 minutes.
-
-
Working Solutions: Perform serial dilutions (e.g., 1:3) in DMSO to generate 1000x stocks for the dose-response curve (e.g., 0.1 µM to 100 µM final).
Step 2: Cell Seeding[1]
-
Harvest BV-2 cells in the logarithmic growth phase (confluency < 80%).[1]
-
Resuspend cells in DMEM + 5% FBS.
-
Seed 20,000 cells/well in a 96-well plate in 100 µL volume.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 3: Stimulation and Treatment
-
Prepare Stimulation Media : DMEM + 1% FBS + 100 ng/mL IFN-γ .[1]
-
Critical: Lower FBS (1-2%) is recommended during the assay to reduce background tryptophan/kynurenine from the serum itself.
-
-
Optional: Supplement Stimulation Media with 100 µM L-Tryptophan to maximize pathway flux.
-
Remove old media from the wells.
-
Add 99 µL of Stimulation Media to all experimental wells.
-
Add 1 µL of the 100x Compound Working Solution (in media/DMSO mix) to achieve final concentrations.
-
Incubate for 24 to 48 hours at 37°C.
Step 4: Sample Collection[1]
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet any floating cells.
-
Transfer 80 µL of supernatant to a new PCR plate or HPLC vials.
-
Add 20 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collect the clear supernatant for LC-MS/MS or HPLC-ECD analysis.[1]
Analytical Readout (LC-MS/MS)
To quantify the potency of the inhibitor, you must measure the metabolic shift.[1]
Target Analytes:
-
L-Kynurenine (KYN): Precursor.[1]
-
3-Hydroxykynurenine (3-HK): Product (Direct measure of KMO activity).
Data Calculation: Calculate the Percent Inhibition based on 3-HK levels:
[1]Expected Results:
-
Vehicle (IFN-γ only): High 3-HK, Moderate KYN.[1]
-
Compound Treated: Low 3-HK, High KYN (accumulation of substrate).[1]
Troubleshooting & Optimization
| Observation | Potential Cause | Corrective Action |
| Low 3-HK signal in Vehicle | Insufficient KMO induction | Increase IFN-γ concentration (up to 500 ng/mL) or incubation time (48h).[1] |
| High Variability | Serum interference | Use dialyzed FBS or reduce FBS to 1% during the treatment phase.[1] |
| Compound Precipitation | Low solubility in aqueous media | Ensure final DMSO concentration is 0.1 - 0.5%.[1] Do not exceed 0.5% to avoid cytotoxicity. |
| Cell Toxicity | Compound is cytotoxic | Perform an MTT or LDH assay in parallel to distinguish metabolic inhibition from cell death.[1] |
References
-
Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as inhibitors of kynurenine-3-hydroxylase."[1] Bioorganic & Medicinal Chemistry Letters.
-
Rover, S., et al. (1997). "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase."[1] Journal of Medicinal Chemistry. (Establishes the pharmacophore context).
-
Moseid, G., et al. (2022). "The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors." Molecules.
-
Santa Cruz Biotechnology. "KMO Inhibitors Product Class Description."
Note: This application note assumes the use of standard BSL-2 laboratory safety protocols. The compound this compound is a research chemical; consult the SDS for specific handling requirements regarding toxicity and disposal.
Sources
Application Notes & Protocols: A Guide to the Application of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid in Proteomics Research
Disclaimer: Publicly available research specifically detailing the use of "2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid" in proteomics is limited. Therefore, this document serves as a comprehensive, experience-based guide illustrating how a compound with this structure, hereafter referred to as Trifluoromethyl-phenyl-butanoic acid (TFMPB), would be employed as a chemical probe in advanced proteomics workflows. The principles, protocols, and data presented are representative of established chemical proteomics methodologies.
Introduction: The Role of Small Molecule Probes in Unraveling Proteomic Landscapes
Modern drug discovery and biological research rely heavily on understanding the intricate networks of protein interactions that govern cellular processes. Small molecules, like TFMPB, serve as powerful tools to dissect these complexities. When designed as chemical probes, they can be used to identify protein targets, elucidate mechanisms of action, and map signaling pathways with high precision.[1][2] Proteomics, the large-scale study of proteins, provides the ideal platform to analyze the effects of such probes on a global scale, bridging the gap between a compound's chemical structure and its biological function.[3][4]
This guide provides a detailed overview of the application of a hypothetical chemical probe, TFMPB, in proteomics research, with a focus on target identification and validation. We will explore the underlying principles of chemical proteomics, provide step-by-step protocols for key experiments, and discuss the interpretation of the resulting data.
Part 1: The Chemical Probe: TFMPB - Design and Presumed Mechanism of Action
The structure of this compound suggests several features that could be exploited in the design of a chemical probe. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the butanoic acid moiety provides a potential handle for chemical modification, such as the attachment of a reporter tag or an affinity handle.
For the purposes of this guide, we will assume that TFMPB has been identified in a phenotypic screen as an inhibitor of a specific cellular process, and the primary goal is to identify its direct protein target(s). To achieve this, TFMPB would be synthesized in a modified form to facilitate its use in proteomics experiments. A common approach is to create an "affinity-tagged" version of the probe, for example, by attaching a biotin molecule via a linker to the butanoic acid group.
Part 2: Experimental Workflows for Target Identification
The identification of a small molecule's protein targets is a critical step in understanding its mechanism of action.[2] Chemical proteomics offers several powerful strategies for this purpose.[5][6]
Workflow 1: Affinity-Based Protein Profiling
Affinity purification is a cornerstone technique for target identification.[7][8] This method relies on the specific interaction between the chemical probe and its protein target(s) to isolate them from a complex biological sample, such as a cell lysate.[7]
Conceptual Workflow:
Figure 1: Workflow for Affinity-Based Protein Profiling.
Protocol 1: Affinity Pulldown of TFMPB Targets
1. Preparation of Cell Lysate: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a BCA assay.
2. Affinity Purification: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. b. Add the biotinylated TFMPB probe to the lysate at a predetermined optimal concentration. As a negative control, add biotin alone to a separate aliquot of the lysate. c. Incubate for 1-2 hours at 4°C with gentle rotation. d. Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C. e. Pellet the beads using a magnetic stand and discard the supernatant. f. Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin). b. Perform an in-solution or in-gel tryptic digest of the eluted proteins. c. Desalt the resulting peptides using a C18 StageTip. d. Resuspend the clean peptides in a buffer suitable for mass spectrometry analysis.
4. LC-MS/MS Analysis: a. Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. b. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis and Interpretation:
The primary goal of the data analysis is to identify proteins that are significantly enriched in the TFMPB pulldown compared to the negative control. This is typically done by comparing the spectral counts or peptide intensities between the two samples.
Table 1: Hypothetical Protein Enrichment Data from TFMPB Affinity Pulldown
| Protein ID | Gene Name | Spectral Counts (TFMPB) | Spectral Counts (Control) | Fold Change |
| P12345 | TGT1 | 150 | 2 | 75 |
| Q67890 | TGT2 | 85 | 5 | 17 |
| P54321 | NSB1 | 10 | 8 | 1.25 |
| O12987 | NSB2 | 5 | 4 | 1.25 |
In this hypothetical dataset, TGT1 and TGT2 are considered high-confidence candidate targets due to their significant enrichment in the TFMPB sample. NSB1 and NSB2 are likely non-specific binders.
Workflow 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes in their native environment.[9] If TFMPB is suspected to target a specific class of enzymes, an activity-based probe can be designed to covalently label the active site of these enzymes.[9][10]
Conceptual Workflow:
Figure 2: Workflow for Competitive Activity-Based Protein Profiling.
Protocol 2: Competitive ABPP for Target Identification
1. Cell Treatment and Lysis: a. Treat cultured cells with TFMPB at various concentrations for a specific duration. Include a vehicle-treated control. b. Harvest and lyse the cells as described in Protocol 1.
2. Probe Labeling: a. To the cell lysates, add a broad-spectrum activity-based probe that targets the enzyme class of interest. This probe should contain a reporter tag (e.g., a clickable alkyne or azide group). b. Incubate for a defined period to allow for covalent labeling of active enzymes.
3. Click Chemistry and Enrichment: a. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne/azide-modified probe. b. Enrich the biotin-labeled proteins using streptavidin beads as described in Protocol 1.
4. Sample Preparation and Mass Spectrometry: a. Perform an on-bead tryptic digest of the enriched proteins. b. Analyze the resulting peptides by LC-MS/MS.
Data Analysis and Interpretation:
In a competitive ABPP experiment, the binding of TFMPB to its target enzyme will prevent the activity-based probe from labeling the active site. Therefore, the target protein will show a dose-dependent decrease in signal intensity in the TFMPB-treated samples compared to the vehicle control.
Table 2: Hypothetical Data from Competitive ABPP Experiment
| Protein ID | Gene Name | Peptide Intensity (Vehicle) | Peptide Intensity (1 µM TFMPB) | % Inhibition |
| P12345 | TGT1 | 1.2E+08 | 1.5E+07 | 87.5% |
| Q67890 | ENZ2 | 9.5E+07 | 9.2E+07 | 3.2% |
| P54321 | ENZ3 | 2.1E+08 | 2.0E+08 | 4.8% |
This data suggests that TGT1 is a direct target of TFMPB, as its labeling by the activity-based probe is significantly inhibited in the presence of the compound.
Part 3: Target Validation
Once high-confidence candidate targets have been identified, it is crucial to validate these findings using orthogonal methods.
1. Recombinant Protein Binding Assays:
-
Express and purify the candidate target protein(s).
-
Perform in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm a direct interaction with TFMPB and determine the binding affinity.
2. Cellular Thermal Shift Assay (CETSA):
-
This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
3. Genetic Approaches:
-
Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the candidate target gene. The resulting cells should exhibit a phenotype similar to that observed upon treatment with TFMPB.
Conclusion
The strategic application of chemical probes like this compound in conjunction with advanced proteomics techniques provides a powerful paradigm for modern biological research and drug discovery. The workflows and protocols outlined in this guide offer a robust framework for the identification and validation of small molecule targets, ultimately leading to a deeper understanding of their mechanisms of action and potential therapeutic applications. While the specific compound of interest may not have a documented history in proteomics, the principles and methodologies described herein are universally applicable and represent the state-of-the-art in the field of chemical proteomics.
References
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2-methyl-4-oxo-4-phenylbutanoic acid - ChemBK. (2024). ChemBK. Retrieved from [Link]
- Jaiswal, I. (2025). Proteomics in Personalized Cancer Therapy: A Comprehensive Review.International Journal of Science and Research Technology, 2(8), 127-135.
- Kim, D. I., et al. (2010). Proteomic analysis and the antimetastatic effect of N-(4-methyl)phenyl-O-(4-methoxy) phenyl-thionocarbamate-induced apoptosis in human melanoma SK-MEL-28 cells.
- Ajei, G. B., et al. (2021). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry.
- Neagu, M., et al. (2021). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research.Molecules, 26(16), 4951.
- Sivakumar, A., & Pandeeswaran, M. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.Der Pharma Chemica, 6(6), 216-223.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69732, 2-Oxo-4-phenylbutyric acid. Retrieved from [Link]
- Parker, C. G., & Cravatt, B. F. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells.
- Sivakumar, A., & Pandeeswaran, M. (2014). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1.Scholars Research Library, 6(5), 181-188.
- Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.Archives of Pharmacal Research, 46(10), 837-853.
- Wang, L., et al. (2014). The proteomics research of 4-amino-2-trifluoromethyl-phenyl retinate on human leukemia K562 cells.Chinese Journal of Cancer Biotherapy, 21(4), 456-461.
- Zhang, X., et al. (2011). Preparation method for 4-amino-3-phenylbutyric acid.
- Aslam, B., et al. (2017). Proteomics: Concepts and applications in human medicine.World Journal of Biological Chemistry, 8(2), 160-169.
- Sivakumar, A., & Pandeeswaran, M. (2014). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium.Oriental Journal of Chemistry, 30(3), 1167-1174.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology, 6(1), 34-46.
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Chemical proteomics. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Retrieved from [Link]
- Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells.Proceedings of the National Academy of Sciences, 106(12), 4617-4622.
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Chemical Proteomics. (n.d.). Evotec. Retrieved from [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]
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Activity-based proteomics. (2023, November 28). In Wikipedia. Retrieved from [Link]
- Wang, C., et al. (2023). Chemical proteomics for a comprehensive understanding of functional activity and the interactome.Chemical Society Reviews, 52(10), 3485-3510.
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (n.d.). Google Patents.
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Request PDF. Retrieved from [Link]
- Arshad, S., et al. (2013). 4-(3-Fluoro-4-methyl-anilino)-2-methyl-idene-4-oxo-butanoic acid.Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679–o1680.
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Application Notes and Protocols for the Derivatization of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid for Enhanced Analytical Detection
Introduction: The Analytical Challenge of a Bifunctional Molecule
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is a molecule of interest in pharmaceutical and metabolic research, characterized by two key functional groups: a carboxylic acid and a ketone. This bifunctional nature presents a significant analytical challenge. The carboxylic acid group imparts high polarity and the propensity for hydrogen bonding, leading to poor chromatographic peak shape and thermal instability, particularly in Gas Chromatography (GC). The ketone group can exist in equilibrium with its enol tautomer, potentially resulting in multiple chromatographic peaks for a single analyte and complicating quantification.[1][2]
To overcome these challenges and enable robust, sensitive, and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), chemical derivatization is an essential sample preparation step. This guide provides a detailed technical overview and step-by-step protocols for the effective derivatization of this target analyte, grounded in established chemical principles and field-proven methodologies.
Rationale for Derivatization: Enhancing Analyte Properties
The primary goals of derivatizing this compound are to:
-
Increase Volatility: For GC analysis, the analyte must be sufficiently volatile to partition into the gas phase without thermal degradation. Derivatization masks polar functional groups, reducing intermolecular forces and lowering the boiling point.[3]
-
Improve Thermal Stability: By converting the carboxylic acid to a more stable ester, the risk of decarboxylation at high temperatures in the GC injector is minimized.
-
Enhance Chromatographic Performance: Reducing polarity minimizes interactions with active sites in the GC column, leading to sharper, more symmetrical peaks and improved separation.[3]
-
Stabilize Tautomers: Derivatizing the ketone group "locks" it into a single form, preventing enolization and ensuring a single, quantifiable chromatographic peak.[2][4]
-
Increase Mass Spectrometric Sensitivity: For LC-MS, derivatization can introduce moieties that improve ionization efficiency, leading to better sensitivity. For GC-MS, the derivatives often produce characteristic fragmentation patterns that aid in structural confirmation.[5]
Derivatization Strategies for GC-MS Analysis
For GC-MS, a two-step derivatization approach is recommended to address both the ketone and carboxylic acid functionalities.
Workflow for GC-MS Derivatization
The logical workflow involves first stabilizing the ketone group through oximation, followed by the derivatization of the carboxylic acid group via esterification or silylation.
Caption: Recommended two-step derivatization workflow for GC-MS analysis.
Protocol 1: Oximation followed by Methyl-Esterification
This robust protocol first creates a methoxime derivative of the ketone, followed by the methylation of the carboxylic acid to form a methyl ester. Methyl esters are stable and widely characterized.
Part A: Oximation of the Ketone Group
-
Principle: Methoxyamine hydrochloride reacts with the ketone to form a methoxime. This reaction prevents tautomerization by locking the carbonyl group into a stable C=N bond.[2][4] Pyridine acts as a catalyst and solvent, and also neutralizes the liberated HCl.
-
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply
-
-
Step-by-Step Protocol:
-
Sample Preparation: Evaporate the solvent from the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it can interfere with subsequent steps.
-
Reagent Addition: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Reaction Incubation: Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 45-60 minutes in a heating block.[1]
-
Cooling: Allow the vial to cool to room temperature before proceeding to the esterification step.
-
Part B: Methyl-Esterification of the Carboxylic Acid Group
-
Principle: Boron trifluoride (BF₃) in methanol is a highly effective acidic catalyst for esterification. It protonates the carboxyl group, making it more susceptible to nucleophilic attack by methanol, resulting in the formation of a fatty acid methyl ester (FAME).
-
Materials:
-
Boron trifluoride-methanol solution (14% w/v)
-
n-Hexane (GC grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
-
Step-by-Step Protocol:
-
Reagent Addition: To the cooled reaction mixture from the oximation step, add 100 µL of 14% BF₃-methanol solution.
-
Reaction Incubation: Cap the vial tightly and heat at 80°C for 30 minutes.
-
Cooling and Extraction: Cool the vial to room temperature. Add 300 µL of n-hexane and 300 µL of saturated NaCl solution. Vortex vigorously for 2 minutes to extract the derivatized analyte into the organic layer.
-
Phase Separation: Centrifuge briefly (e.g., 2 minutes at 1000 x g) to ensure complete phase separation.
-
Final Preparation: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for injection into the GC-MS.
-
| Parameter | Oximation | Esterification |
| Reagent | Methoxyamine HCl in Pyridine | 14% BF₃ in Methanol |
| Temperature | 60°C | 80°C |
| Time | 45-60 min | 30 min |
| Key Outcome | Ketone stabilization | Increased volatility & stability |
Protocol 2: Oximation followed by Silylation
This alternative protocol uses a silylating agent to derivatize the carboxylic acid. Silylation is a very common and effective derivatization technique, though the resulting derivatives can be more susceptible to hydrolysis than methyl esters.[6]
-
Principle: After oximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. MSTFA is a strong silyl donor that efficiently converts the carboxylic acid to its trimethylsilyl (TMS) ester.[2][7] This reaction replaces the active hydrogen on the carboxyl group with a nonpolar TMS group.[2]
-
Materials:
-
Reagents from Oximation (Protocol 1, Part A)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
-
Step-by-Step Protocol:
-
Oximation: Perform the oximation step exactly as described in Protocol 1, Part A.
-
Reagent Addition: To the cooled reaction mixture, add 50 µL of MSTFA.
-
Reaction Incubation: Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 70°C for 30 minutes.
-
Cooling and Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC-MS without a workup step.
-
Caption: Chemical principles of the key derivatization reactions.
Derivatization Strategy for LC-MS/MS Analysis
While the native molecule may be analyzed directly by LC-MS, derivatization can be employed to enhance retention on reversed-phase columns and improve ionization efficiency, especially for quantitative studies requiring high sensitivity.
Protocol 3: Derivatization with 2-Hydrazinoquinoline (HQ)
-
Principle: 2-Hydrazinoquinoline (HQ) is a versatile derivatization agent that can react with both ketones (via Schiff base formation) and carboxylic acids (via esterification).[8] The addition of the quinoline moiety increases the hydrophobicity of the analyte, leading to better retention in reversed-phase chromatography, and its nitrogen-containing structure can enhance protonation for positive-mode electrospray ionization (ESI+).[8]
-
Materials:
-
2-Hydrazinoquinoline (HQ)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine
-
Acetonitrile
-
Methanol
-
Reaction vials (2 mL)
-
-
Step-by-Step Protocol:
-
Sample Preparation: Dry the sample extract completely under a stream of nitrogen.
-
Reagent Solution Preparation: Prepare a fresh derivatization solution by dissolving EDC (10 mg/mL) and HQ (10 mg/mL) in a mixture of Acetonitrile/Pyridine (4:1 v/v).
-
Reaction Incubation: Add 100 µL of the derivatization solution to the dried sample. Vortex thoroughly and incubate at 60°C for 1 hour.
-
Sample Dilution: After cooling to room temperature, dilute the sample with an appropriate mobile phase (e.g., 50:50 Methanol:Water) prior to injection into the LC-MS/MS system.
-
| Parameter | Value | Rationale |
| Reagent | 2-Hydrazinoquinoline (HQ) with EDC | Reacts with both ketone and carboxyl groups.[8] |
| Solvent | Acetonitrile/Pyridine | Facilitates the reaction and solubilizes reagents. |
| Temperature | 60°C | Provides sufficient energy to drive the reaction. |
| Key Outcome | Improved retention and ionization | Enhances performance in reversed-phase LC-MS.[8] |
Validation and Trustworthiness
Every protocol described must be validated within the user's laboratory. A self-validating system includes the following checks:
-
Derivatization Efficiency: Analyze a known concentration of a derivatization standard before and after the reaction to assess the yield. A yield >95% is typically considered efficient.
-
Method Blank: Process a vial containing only the derivatization reagents and solvents to ensure no interfering peaks are introduced by the procedure.
-
Analyte Stability: The stability of the derivatized analyte should be assessed over time (e.g., 24, 48 hours) under autosampler conditions to ensure the integrity of quantitative results. Derivatized keto-acids, in particular, should be analyzed promptly.[9][10]
-
Linearity and Reproducibility: Prepare a calibration curve with derivatized standards to confirm the linear response and inject replicates to assess the reproducibility (%RSD < 15%).
References
-
Derivatization steps prior to GC–MS analysis: a Silylation reactions... (n.d.). ResearchGate. Retrieved from [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). JoVE. Retrieved from [Link]
-
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. Retrieved from [Link]
-
Derivatization method for carboxylic acid? (2010, July 1). Chromatography Forum. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Retrieved from [Link]
-
2-methyl-4-oxo-4-phenyl-butanoic acid. (2024, April 9). ChemBK. Retrieved from [Link]
-
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. Retrieved from [Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015, November 25). ResearchGate. Retrieved from [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024, June 10). ACS Publications. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved from [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
CID 66896591 | C22H28O4. (n.d.). PubChem. Retrieved from [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9). MDPI. Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. Retrieved from [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2025, August 6). ResearchGate. Retrieved from [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013, October 31). NIH. Retrieved from [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). NIH. Retrieved from [Link]
-
A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (n.d.). ACS Publications. Retrieved from [Link]
-
2-Methylbutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Oxo-4-phenylbutyric acid. (n.d.). PubChem. Retrieved from [Link]
-
2-hydroxy-4-phenylbutanoic acid. (2025, May 20). ChemSynthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. weber.hu [weber.hu]
- 6. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of a hypothetical protein kinase, designated "Kinase-X," which is implicated in oncogenic signaling. We utilize "2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid" as a hypothetical test compound to illustrate the screening process. The protocol is based on the robust and sensitive ADP-Glo™ Kinase Assay, a bioluminescence-based method that quantifies kinase activity by measuring ADP production. This document offers a comprehensive guide, from assay principles and step-by-step protocols to data analysis and interpretation, designed to be a valuable resource for researchers in drug discovery and chemical biology.
Introduction: The Quest for Precision Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, but the emergence of drug resistance necessitates a continuous search for novel inhibitory scaffolds.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds with the desired biological activity.[1] This application note details a robust HTS workflow designed to identify inhibitors of "Kinase-X," a hypothetical kinase with a validated role in a cancer signaling pathway.
We will use "this compound," a compound with structural motifs common in kinase inhibitors, as a hypothetical test article to guide users through the screening process. The trifluoromethylphenyl group, for instance, is a common feature in many FDA-approved kinase inhibitors, where it can contribute to binding affinity and metabolic stability.
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Inhibitors of the kinase will reduce the amount of ADP produced, resulting in a lower luminescent signal. This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.
Hypothetical Signaling Pathway of Kinase-X
Caption: Hypothetical signaling pathway of Kinase-X.
Materials and Methods
Reagents
-
Kinase-X, active, recombinant (e.g., SignalChem)
-
Kinase-X substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1)
-
ATP, 10 mM solution (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
"this compound" (hypothetical test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO, molecular biology grade
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque, 384-well assay plates (e.g., Corning)
Equipment
-
Multichannel pipettes and/or automated liquid handling system
-
Plate shaker
-
Luminometer capable of reading 384-well plates
-
Incubator set to 30°C
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format. All reagent additions should be performed with a multichannel pipette or an automated liquid handler for consistency.
Reagent Preparation
-
Kinase-X Working Solution: Dilute the Kinase-X enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically in an enzyme titration experiment to be in the linear range of the assay.
-
Substrate/ATP Working Solution: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The final concentration of ATP should be at or near the Km for Kinase-X to ensure sensitivity to competitive inhibitors.
-
Test Compound Plate: Prepare a master plate of "this compound" and control compounds (Staurosporine and DMSO) in DMSO. From this, create a serial dilution series and then a final assay plate with the compounds diluted in kinase buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
HTS Workflow
Caption: High-throughput screening workflow.
Step-by-Step Procedure
-
Compound Addition: To the wells of a 384-well assay plate, add 5 µL of the diluted test compounds, positive control (Staurosporine), or negative control (DMSO).
-
Kinase Addition: Add 2.5 µL of the Kinase-X working solution to all wells.
-
Initiate Kinase Reaction: Add 2.5 µL of the Substrate/ATP working solution to all wells to start the reaction.
-
Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes to allow the luminescent signal to develop.
-
Data Acquisition: Read the luminescence of each well using a plate reader.
Data Analysis and Interpretation
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control (Staurosporine)
-
SD_neg = Standard deviation of the negative control (DMSO)
-
Mean_pos = Mean signal of the positive control
-
Mean_neg = Mean signal of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]
Hit Identification: Percentage Inhibition
The percentage inhibition for each test compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Where:
-
Signal_compound = Luminescent signal from the well with the test compound.
A common threshold for identifying a "hit" is a percentage inhibition of greater than 50% or three standard deviations from the mean of the negative controls.
Data Presentation
| Parameter | Value | Interpretation |
| Mean Negative Control (RLU) | 1,500,000 | High kinase activity |
| Mean Positive Control (RLU) | 50,000 | Inhibited kinase activity |
| Z'-Factor | 0.85 | Excellent assay quality |
| Hit Threshold (% Inhibition) | > 50% | Stringent hit criteria |
Conclusion
This application note provides a detailed and robust protocol for a high-throughput screening campaign to identify novel inhibitors of the hypothetical Kinase-X using "this compound" as an example test compound. The ADP-Glo™ Kinase Assay offers a sensitive and reliable platform for such screens. By following the outlined procedures for assay execution and data analysis, researchers can effectively identify and prioritize hit compounds for further characterization in the drug discovery pipeline. The principles and methodologies described herein are broadly applicable to HTS for other kinase targets.
References
-
ChemBK. (2024). 2-methyl-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Retrieved from [Link]
-
ChemBK. (2024). 2-methyl-4-oxo-4-phenyl-butanoic acid. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 4-(3-Fluoro-4-methyl-anilino)-2-methyl-idene-4-oxo-butanoic acid. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 66896591 | C22H28O4. PubChem. Retrieved from [Link]
-
ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-phenylbutanoate | C11H13O2-. PubChem. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. PubMed. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Zauba. (n.d.). 4 Phenylbutyric Acid Imports. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Retrieved from [Link]
-
YouTube. (2025). Small molecule high throughput screen using AstraZeneca facilities webinar. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]
-
Zauba. (n.d.). Phenylbutyrate Organic Chemical Imports. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxo-4-phenylbutyric acid | C10H10O3. PubChem. Retrieved from [Link]
-
Veeprho. (n.d.). 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid. Retrieved from [Link]
Sources
Application Note: Metabolic Profiling & Biotransformation of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic Acid
This Application Note is designed for researchers investigating the metabolic fate, pharmacokinetics, and enzymatic interactions of gamma-keto acid derivatives.
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5) serves as a critical model compound and reference standard in metabolic profiling. Its structure—featuring a chiral alpha-methyl group, a reactive ketone, and a metabolically stable trifluoromethyl moiety—makes it an ideal probe for studying stereoselective carbonyl reduction , chiral inversion , and Phase II glucuronidation .
Executive Summary
Compound: this compound CAS: 66549-17-5 Molecular Formula: C12H11F3O3 Class: Gamma-Keto Acid / Fluorinated Phenylbutanoic Acid
In drug development, this compound is utilized primarily to map Phase I biotransformation pathways involving cytosolic and microsomal reductases. Due to its structural homology with NSAID metabolites and PPAR agonists, it serves as a surrogate to evaluate the catalytic efficiency of Short-chain Dehydrogenases/Reductases (SDRs) and Aldo-Keto Reductases (AKRs) . Additionally, its potential for intramolecular cyclization (lactonization) upon reduction makes it a valuable tool for studying metabolite stability and artifact formation in bioanalysis.
Scientific Mechanism & Metabolic Pathways
Stereoselective Carbonyl Reduction
The core metabolic event for this compound is the reduction of the C4-ketone group to a secondary alcohol. This reaction creates a second chiral center , leading to the formation of diastereomeric hydroxy-acid metabolites (syn- and anti-isomers).
-
Enzymes Involved: Cytosolic Carbonyl Reductase 1 (CBR1), AKR1C family.
-
Significance: The ratio of diastereomers produced provides insight into the specific reductase isoforms active in a given tissue (e.g., Liver vs. Kidney).
Chiral Inversion & Epimerization
Similar to 2-arylpropionic acids (e.g., Ibuprofen), the alpha-methyl group at the C2 position is susceptible to enzymatic chiral inversion via an acyl-CoA intermediate.
-
Mechanism: Activation by Acyl-CoA synthetase
Epimerization Hydrolysis. -
Outcome: Conversion of the (R)-enantiomer to the (S)-enantiomer (or vice versa), altering biological activity.
Lactonization (Spontaneous vs. Enzymatic)
Upon reduction to the gamma-hydroxy acid, the molecule can undergo intramolecular cyclization to form a gamma-lactone . This is often pH-dependent and can occur spontaneously during sample preparation, confounding LC-MS analysis.
Pathway Visualization
The following diagram illustrates the biotransformation logic, including the critical "decision points" for the molecule in a metabolic system.
Caption: Metabolic fate of this compound, highlighting reduction, inversion, and cyclization pathways.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol quantifies the intrinsic clearance (
Materials Required
-
Test Compound: this compound (10 mM stock in DMSO).
-
Biological System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Step-by-Step
Step 1: Preparation of Incubation Mix
-
Pre-warm Phosphate Buffer (pH 7.4) to 37°C.
-
Prepare a 2X Microsome Solution (1.0 mg/mL) in buffer.
-
Prepare a 2X Cofactor Solution (2.6 mM NADP+, 6.6 mM MgCl2, 6.6 mM Glucose-6-phosphate, 0.8 U/mL G6PDH).
Step 2: Reaction Initiation
-
In a 96-well plate, add 30 µL of 2X Microsome Solution .
-
Add 29.4 µL of Buffer.
-
Add 0.6 µL of Test Compound (100 µM working solution) to yield final conc. of 1 µM.
-
Note: Low concentration (1 µM) is critical to ensure first-order kinetics.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add 30 µL of 2X Cofactor Solution .
Step 3: Time-Point Sampling
-
Sample at
minutes. -
At each time point, transfer 50 µL of reaction mix into 150 µL of Quench Solution .
-
Vortex vigorously for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes at 4°C.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Negative Ion Mode (ESI-). Monitor transition for Parent
(m/z ~259.06).
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
Plot the natural logarithm of the remaining parent compound (
| Parameter | Formula |
| Elimination Rate Constant ( | |
| Half-life ( | |
| Intrinsic Clearance ( |
-
Units:
is typically expressed as protein.
Interpreting Metabolite Peaks
-
Peak A (Parent): Retention time (RT) ~3.5 min.
-
Peak B (Hydroxy Metabolite): RT ~2.8 min (more polar). Mass shift: +2 Da (
). -
Peak C (Glucuronide): RT ~2.0 min. Mass shift: +176 Da.
-
Artifact Alert: If a peak appears at a later RT than the parent with -18 Da mass difference relative to the hydroxy metabolite, it is likely the lactone formed by acid-catalyzed cyclization in the mobile phase.
References
-
PubChem. (n.d.).[1] Compound Summary for CID 12449520: 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid.[2] National Library of Medicine. Retrieved February 3, 2026, from [Link]
- Rosemond, M. J., & Walsh, J. S. (2004). Human Carbonyl Reduction: The Enzymology of Carbonyl Reduction in Drug Metabolism. Current Drug Metabolism, 5(6). (Contextual reference for CBR1/AKR mechanism).
- Hao, H., et al. (2005). Chiral inversion of drugs: mechanistic and clinical implications. Drug Discovery Today. (Contextual reference for 2-aryl acid inversion).
Sources
Experimental design for testing "2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid" bioactivity
Targeted Inhibition of RUNX2-Mediated Metastasis via Runt Domain Interference
Executive Summary & Mechanism of Action
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid , predominantly known in literature as CADD522 , represents a first-in-class small molecule inhibitor targeting the Runt-related transcription factor 2 (RUNX2).[1] Unlike traditional chemotherapeutics that target rapidly dividing cells indiscriminately, CADD522 specifically disrupts the protein-DNA interface of the Runt homology domain.
This compound is critical for researchers studying osteosarcoma and metastatic breast cancer, where RUNX2 is aberrantly upregulated. The molecule does not ablate the protein itself but prevents it from binding to the Osteoblast-Specific cis-acting Element 2 (OSE2) on DNA, thereby silencing pro-metastatic genes like MMP13, VEGF, and GLUT1.
Mechanistic Pathway Visualization
The following diagram illustrates the specific intervention point of CADD522 within the metastatic signaling cascade.
Figure 1: CADD522 Mechanism of Action. The compound sterically hinders the Runt domain from engaging the OSE2 DNA sequence, preventing the transcription of downstream oncogenic drivers.
Experimental Design Strategy
To validate CADD522 bioactivity, a multi-tiered approach is required. Simple cytotoxicity assays (MTT/CellTiter-Glo) are insufficient because they do not confirm the mechanism (inhibition of DNA binding). The following protocols are designed to prove target engagement and functional phenotypic alteration.
Summary of Key Bioactivity Metrics
| Assay Type | Readout | Expected Result with CADD522 |
| EMSA | Protein-DNA Complex Shift | Loss of "shifted" band (Free probe increase) |
| Luciferase Reporter | Promoter Activity (RLU) | >50% reduction in 6xOSE2-Luc signal |
| Boyden Chamber | Cell Invasion | Significant reduction in migrated cells |
| qRT-PCR | Gene Expression | Downregulation of MMP13, SPP1, VEGFA |
Protocol A: Electrophoretic Mobility Shift Assay (EMSA)
Purpose: The definitive proof of CADD522 activity is the physical disruption of the RUNX2-DNA complex in vitro. This assay visualizes the "shift" caused by protein binding and its disappearance upon drug treatment.
Reagents & Buffer Systems[2][3]
-
Nuclear Extract: Prepare from Saos-2 (osteosarcoma) or MDA-MB-231 (breast cancer) cells.
-
Probe: Biotinylated double-stranded oligonucleotide containing the OSE2 sequence:
-
Sequence: 5'-GAT CCG CTG CAA TCA CCA CCA CAC CCC-3'
-
-
Binding Buffer (5X): 50 mM Tris-HCl (pH 7.5), 250 mM NaCl, 5 mM DTT, 5 mM EDTA, 25% Glycerol.
-
Non-specific Competitor: Poly(dI:dC) (Critical to reduce background).
Step-by-Step Methodology
-
Probe Annealing: Mix equimolar amounts of biotinylated sense and antisense oligos in annealing buffer. Heat to 95°C for 5 min and cool slowly to RT.
-
Drug Pre-Incubation (CRITICAL STEP):
-
Incubate 5 µg of nuclear extract with varying concentrations of CADD522 (0, 10, 50, 100 µM) for 30 minutes at room temperature before adding the DNA probe.
-
Rationale: This allows the drug to occupy the Runt domain pocket before the DNA competes for the site.
-
-
Binding Reaction:
-
Add 20 fmol of Biotin-labeled OSE2 probe.
-
Add 1 µg Poly(dI:dC).
-
Incubate for 20 minutes at RT.
-
-
Electrophoresis:
-
Load samples onto a 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Run at 100V for ~1 hour.
-
-
Detection: Transfer to nylon membrane, crosslink (UV), and detect using Streptavidin-HRP chemiluminescence.
Validation Checkpoint: You must see a "supershift" or disappearance of the upper band in the drug-treated lanes compared to the DMSO control. If the band persists, the drug has not successfully engaged the Runt domain.
Protocol B: Functional Reporter Assay (6xOSE2-Luc)
Purpose: To verify that the physical disruption observed in EMSA translates to transcriptional silencing in a living system.
Vector Construction
-
Target Vector: pGL3-Promoter vector containing 6 copies of the OSE2 element (6xOSE2-Luc).
-
Control Vector: pRL-TK (Renilla luciferase) for normalization of transfection efficiency.
Workflow
-
Seeding: Plate MCF7 or Saos-2 cells in 96-well white-walled plates (10,000 cells/well).
-
Transfection:
-
Co-transfect 100 ng 6xOSE2-Luc and 10 ng pRL-TK using Lipofectamine 3000.
-
Incubate for 24 hours.
-
-
Treatment:
-
Remove media and replace with fresh media containing CADD522 (dose-response: 0.1 µM to 100 µM).
-
Include a Mutant-OSE2 control well (where the binding site is scrambled) to prove CADD522 specificity. The drug should not affect the mutant vector significantly.
-
-
Readout:
-
Lyse cells after 24 hours of treatment.
-
Use a Dual-Luciferase Assay System.
-
Calculate the ratio of Firefly/Renilla luminescence.
-
Data Interpretation: A successful hit is defined as a dose-dependent decrease in Firefly signal without a corresponding drop in Renilla signal (which would indicate general cytotoxicity rather than specific transcriptional inhibition).
Protocol C: 3D Tumor Spheroid Invasion Assay
Purpose: CADD522 is specifically touted for its anti-metastatic properties. Standard 2D proliferation assays often fail to capture this. A 3D invasion model is biologically superior.
Methodology
-
Spheroid Formation:
-
Seed 5,000 MDA-MB-231 cells in Ultra-Low Attachment (ULA) round-bottom plates.
-
Centrifuge at 200 x g for 5 mins to center the cells. Incubate for 72 hours to form tight spheroids.
-
-
Matrix Embedding:
-
Gently remove media.[2]
-
Add 50 µL of Matrigel (growth factor reduced) mixed with CADD522 (IC50 concentration, approx 20-40 µM) or DMSO vehicle.
-
Allow Matrigel to polymerize at 37°C for 30 mins.
-
-
Overlay: Add 100 µL of complete media (with drug) on top of the gel.
-
Imaging:
-
Image at T=0, T=24, and T=48 hours using a brightfield microscope (4x objective).
-
-
Quantification:
-
Measure the "Invasion Area" (total area occupied by sprouting cells minus the core spheroid area).
-
Expected Outcome: Control spheroids will exhibit "star-burst" invasion patterns into the Matrigel. CADD522-treated spheroids should maintain a compact, non-invasive morphology, confirming the downregulation of MMPs.
References
-
Discovery of CADD522: Green, D., et al. (2023).[4] Characterization of CADD522, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity.[1][3][5] University of East Anglia / Bone Cancer Research Trust.[4]
-
RUNX2 in Metastasis: Pratap, J., et al. (2005). The Runx2 Osteogenic Transcription Factor Regulates Matrix Metalloproteinase 9 in Bone Metastatic Cancer Cells.[1] Molecular and Cellular Biology.[1]
-
Mechanism Validation: Cohen, A., et al. (2012). Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction. PNAS. (Provides foundational protocols for Runt-domain inhibitor screening).
-
Clinical Context: Bone Cancer Research Trust. (2023).[6][4][7] Revolutionary new bone cancer drug identified. (Context on CADD522 translational potential).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. bcrt.org.uk [bcrt.org.uk]
- 5. Characterization of CADD522, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic Acid in Experimental Solutions
Introduction
Welcome to the technical support guide for 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. As a gamma-keto acid with a trifluoromethylphenyl moiety, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This guide offers a combination of frequently asked questions (FAQs) for quick reference, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
Based on data from structurally similar compounds like 2-methyl-4-oxo-4-phenyl-butanoic acid, it is expected to be a white to off-white solid.[1][2] It is likely to have poor solubility in water but should be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] It is also expected to possess relatively high thermal stability in its solid form.[1][2]
Q2: What are the primary degradation pathways I should be concerned about for this compound in solution?
There are four primary degradation pathways to consider:
-
Hydrolysis: While the trifluoromethyl group is generally stable, it can undergo hydrolysis under strongly alkaline conditions to form a carboxylic acid. However, the keto and carboxylic acid functional groups are more likely to be involved in solution-state instability.
-
Oxidative Degradation: The molecule is susceptible to oxidation, particularly at the benzylic ketone and the aliphatic chain. Oxidation of the similar compound 4-oxo-4-phenyl butanoic acid has been shown to yield benzoic acid.[3][4][5]
-
Photodegradation: Aromatic ketones are known to be photosensitive and can undergo photoreduction or other photochemical reactions upon exposure to UV or even high-intensity visible light.
-
Thermal Degradation: Although the compound is a gamma-keto acid and therefore less prone to the rapid thermal decarboxylation seen in beta-keto acids, prolonged exposure to high temperatures in solution can still lead to degradation.[6][7][8] Studies on other carboxylic acids have shown that thermal degradation can be initiated at temperatures around 140-160°C.[9]
Q3: What are the ideal storage conditions for stock solutions?
To ensure the longevity of your stock solutions, we recommend the following:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Minimizes water content, reducing the risk of hydrolysis. |
| Temperature | -20°C or -80°C | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation. |
| Light Exposure | Amber vials or protection from light | Prevents photodegradation. |
| pH | Prepare in a neutral, unbuffered solvent | Avoids acid or base-catalyzed hydrolysis. |
Q4: How can I detect degradation in my samples?
The most effective way to monitor for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[10] The appearance of new peaks or a decrease in the peak area of the parent compound in your chromatogram is a clear indication of degradation.
Troubleshooting Guide: Investigating Suspected Degradation
If you observe unexpected results, such as a loss of biological activity or the appearance of unknown peaks in your analytical runs, it is crucial to systematically investigate the stability of your compound.
Initial Assessment: Visual Inspection and pH Check
-
Visual Inspection: Check for any color change or precipitation in your stock solution.
-
pH Measurement: If your solution is aqueous-based, measure the pH. A significant shift from neutral could indicate degradation to an acidic or basic byproduct.
Workflow for Identifying the Cause of Degradation
This workflow will guide you through a simplified forced degradation study to pinpoint the cause of instability.
Caption: Workflow for a comprehensive forced degradation study.
References
-
ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenyl-butanoic acid. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. Retrieved from [Link]
-
PubMed. (2013, November 9). 4-(3-Fluoro-4-methyl-anilino)-2-methyl-idene-4-oxo-butanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, June 18). Why are beta-ketoacids better at decarboxylation than gamma or delta? Retrieved from [Link]
-
PubMed. (n.d.). Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions. Retrieved from [Link]
-
NIH. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved from [Link]
-
Journal of the Chemical Society B. (n.d.). The thermal decomposition of trifluoroacetic acid. Retrieved from [Link]
-
PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]
-
NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. Retrieved from [Link]
-
PubMed. (2017, December 1). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]
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- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Welcome to the technical support center for "2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for the purification of this compound. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical properties of this compound?
A1: While specific experimental data for this exact molecule is not widely published, based on analogous compounds such as 2-methyl-4-oxo-4-phenylbutanoic acid, it is expected to be a white to off-white solid.[1] It is likely insoluble in water but should exhibit solubility in various organic solvents.[1] The presence of the trifluoromethyl group may influence its solubility profile and melting point compared to its non-fluorinated analog.
Q2: What is a likely synthetic route for this compound, and what impurities should I anticipate?
A2: A common and logical synthetic route is the Friedel-Crafts acylation of an appropriate aromatic substrate with 2-methylsuccinic anhydride or a derivative, using a Lewis acid catalyst like aluminum chloride (AlCl₃). Given the starting materials, potential impurities include:
-
Starting Materials: Unreacted 2-methylsuccinic anhydride and the aromatic precursor.
-
Regioisomers: Friedel-Crafts acylation on substituted benzenes can yield ortho-, meta-, and para-products. Depending on the precise aromatic starting material, you may have isomeric impurities. For instance, acylation of toluene predominantly yields the para-substituted product, but ortho and meta isomers can also form.[2][3]
-
Polyacylated Products: Under certain conditions, a second acylation of the aromatic ring can occur, leading to di-acylated byproducts.
-
Hydrolysis Products: Incomplete reaction or workup can leave residual anhydride or its hydrolyzed diacid form.
Troubleshooting Guide
Below are common issues encountered during the purification of this compound, with detailed solutions and the scientific rationale behind them.
Issue 1: Low Yield After Initial Synthesis and Workup
Q: I've completed the synthesis, but after the initial extraction and solvent removal, my yield of crude product is significantly lower than expected. What could be the cause?
A: Low crude yield can stem from several factors during the reaction and workup. Here's a systematic approach to troubleshoot:
-
Incomplete Reaction:
-
Expertise & Experience: Friedel-Crafts acylations can be sensitive to catalyst activity and reaction time. Ensure your Lewis acid (e.g., AlCl₃) is fresh and anhydrous, as moisture will deactivate it. Reaction times may need to be extended, or gentle heating might be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Workup Procedure:
-
Trustworthiness: The carboxylic acid group in your target compound allows for its selective extraction. During the aqueous workup, ensure you are adjusting the pH correctly to isolate your product.
-
Acidification: After quenching the reaction (e.g., with water/ice), the aqueous layer should be made basic (pH > 10) with a suitable base like sodium hydroxide to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the removal of non-acidic organic impurities by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Product Extraction: Subsequently, the aqueous layer should be acidified to a pH of approximately 4 to re-protonate the carboxylate and precipitate the desired carboxylic acid.[4] The product can then be extracted into a fresh portion of organic solvent. Incomplete acidification will result in product loss to the aqueous phase.
-
-
Issue 2: Persistent Impurities Observed by NMR or HPLC
Q: My analytical data (¹H NMR or HPLC) of the crude product shows the presence of multiple unknown peaks. How can I effectively remove these impurities?
A: The presence of persistent impurities necessitates a more rigorous purification strategy. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
Purification Workflow
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Expertise & Experience: Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at different temperatures.[5][6]
Step-by-Step Protocol:
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Single Solvent: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexane or water).
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be employed.[7][8] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
-
| Solvent System | Suitability for Keto-Carboxylic Acids |
| Ethanol/Water | The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until turbidity is observed. Reheat to clarify and then cool. |
| Toluene/Hexane | Dissolve the compound in hot toluene and add hexane until the solution becomes cloudy. Reheat to dissolve and then allow to cool slowly. |
| Ethyl Acetate/Hexane | A common system where the compound is dissolved in hot ethyl acetate, followed by the addition of hexane to induce crystallization upon cooling. This is a good starting point for moderately polar compounds.[9] |
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent. Add the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly, preferably under vacuum.
Method 2: Column Chromatography
Authoritative Grounding: Column chromatography is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase.[10] For your target molecule, which contains both a polar carboxylic acid and a ketone functional group, normal-phase silica gel chromatography is a suitable choice.
Step-by-Step Protocol:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (200-300 mesh) is a standard choice.[11]
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point for a compound of this nature is a 20:1 to 10:1 mixture of petroleum ether/ethyl acetate.[11] A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the resolution and prevent tailing of the carboxylic acid on the silica gel.
-
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel and then carefully add the eluent.
-
Wet Packing (Slurry Method): Prepare a slurry of silica gel in the eluent and pour it into the column. This method often results in a more uniformly packed column.
-
-
Sample Loading:
-
Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
¹H and ¹³C NMR Spectroscopy: This will provide information about the chemical structure of your compound and can reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using an acetonitrile/water mobile phase with an acid modifier (like formic or phosphoric acid), can provide a quantitative assessment of purity.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
By following these troubleshooting and purification protocols, you will be well-equipped to obtain high-purity this compound for your research and development needs.
References
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available from: [Link]
-
Friedel Crafts reaction/Acylation of toluene. YouTube. Available from: [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Available from: [Link]
-
4-(3-Fluoro-4-methyl-anilino)-2-methyl-idene-4-oxo-butanoic acid. PubMed. Available from: [Link]
-
2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732. PubChem. Available from: [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents.
-
Eur. J. Org. Chem. 2006, Supporting Information. Wiley Online Library. Available from: [Link]
-
Friedel-Crafts Acylation of Toluene. Scribd. Available from: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
-
Photo-induced energy transfer relay of N-heterocyclic carbene catalysis: An asymmetric α- fluorination/isomerization cascade. The Royal Society of Chemistry. Available from: [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. Available from: [Link]
-
A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. ResearchGate. Available from: [Link]
-
7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. Available from: [Link]
-
2-Oxo-4-phenylbutyric acid. SIELC Technologies. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Friedel Crafts Acylation and Akylation. YouTube. Available from: [Link]
-
12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. University of Wisconsin-Madison. Available from: [Link]
-
2-methyl-4-oxo-4-phenyl-butanoic acid. ChemBK. Available from: [Link]
- Preparation method of methyl 2-(4-chloromethylphenyl)propionate. Google Patents.
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. orgsyn.org [orgsyn.org]
- 11. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
Enhancing the stability of trifluoromethylphenyl compounds under experimental conditions.
Introduction for the Researcher
The trifluoromethylphenyl (TFMP) moiety is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] However, the very properties that make this group attractive can also present unique stability challenges under various experimental conditions. This technical support center is designed to be your comprehensive resource for understanding, troubleshooting, and ultimately enhancing the stability of your trifluoromethylphenyl-containing compounds. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethylphenyl compounds?
A1: While the trifluoromethyl group is generally robust, the trifluoromethylphenyl moiety can degrade under specific stress conditions. The most common degradation pathways include:
-
Hydrolysis of the Trifluoromethyl Group: Under certain conditions, particularly at an alkaline pH, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) group, releasing fluoride ions.[1]
-
Degradation of Other Functional Groups: More frequently, degradation occurs at other, more chemically reactive functional groups on the molecule rather than the trifluoromethylphenyl ring itself. For instance, ester or amide linkages elsewhere in the molecule are susceptible to hydrolysis.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.[1]
Q2: I suspect my trifluoromethylphenyl compound is degrading during my experiment. What are the first steps I should take?
A2: A systematic approach is crucial when you suspect instability. Begin by conducting forced degradation studies under a variety of controlled stress conditions. This will help you identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[2] The recommended stress conditions to investigate are:
-
Acidic and basic hydrolysis
-
Oxidation
-
Photolysis (exposure to UV and visible light)
-
Thermal stress (high temperature)
The goal of these studies is to achieve a target degradation of 5-20%.[2][3][4]
Q3: My trifluoromethylphenyl compound has poor aqueous solubility. How can I perform hydrolysis studies?
A3: Poor aqueous solubility is a common challenge. For hydrolytic degradation studies, you can use co-solvents that are miscible with water and do not interfere with the degradation process or your analytical method. Common choices include acetonitrile, methanol, or dimethyl sulfoxide (DMSO).[2] However, be mindful that the co-solvent itself could potentially influence the degradation pathway.
Q4: How can I monitor the degradation of my compound and identify the degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of your compound. The appearance of new peaks in your chromatogram that grow over time under stress conditions is a clear indication of degradation. A diode-array detector (DAD) or photodiode array (PDA) detector can be used for peak purity analysis to ensure that your main compound peak is not masking any co-eluting impurities. For the structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Peaks in HPLC After Storage in Basic Buffer
-
Symptom: You observe one or more new, more polar peaks in your HPLC chromatogram after incubating your trifluoromethylphenyl-containing compound in a buffer with a pH > 8.
-
Probable Cause: Hydrolysis of the trifluoromethyl group to a carboxylic acid. This is a known degradation pathway for trifluoromethylphenyl compounds, especially under alkaline conditions.[1]
-
Troubleshooting Steps:
-
Confirm Identity of Degradant: Collect the fraction corresponding to the new peak and analyze it by mass spectrometry. The mass of the degradant should correspond to the replacement of the -CF3 group with a -COOH group.
-
pH Profiling: Perform a systematic study of your compound's stability across a range of pH values (e.g., pH 2, 4, 7, 9, 10) to determine the pH at which degradation becomes significant.
-
Lower pH: If your experimental protocol allows, lower the pH of your buffers to a range where the compound is stable.
-
Reduce Temperature: Hydrolysis is temperature-dependent. If possible, conduct your experiment at a lower temperature to slow the degradation rate.
-
Issue 2: Loss of Compound and Appearance of Multiple Unidentified Peaks After Exposure to Light
-
Symptom: After leaving a solution of your compound on the benchtop exposed to ambient light, you notice a significant decrease in the main peak area in your HPLC analysis, accompanied by the appearance of several new, often broad, peaks.
-
Probable Cause: Photodegradation. The trifluoromethylphenyl moiety can be susceptible to degradation upon exposure to UV and even visible light.[1]
-
Troubleshooting Steps:
-
Protect from Light: The simplest solution is to protect your compound from light at all stages of your experiment. Use amber vials or wrap your containers in aluminum foil.
-
Perform a Controlled Photostability Study: To understand the extent of the problem, conduct a formal photostability study according to ICH Q1B guidelines.[5][6]
-
Formulation Strategies: If your application requires exposure to light, consider formulation strategies to enhance photostability. This can include the addition of antioxidants or the use of light-absorbing excipients.
-
Issue 3: Inconsistent Results and Poor Mass Balance in Forced Degradation Studies
-
Symptom: In your forced degradation studies, the sum of the area of the main peak and all degradation peaks in your HPLC chromatogram does not add up to the initial area of the main peak (i.e., poor mass balance).[2]
-
Probable Cause:
-
Formation of volatile or non-UV active degradation products.
-
Degradation products are not being eluted from the HPLC column.
-
Inappropriate HPLC method.
-
-
Troubleshooting Steps:
-
Modify HPLC Method:
-
Extend the run time to ensure all late-eluting peaks are captured.
-
Change the mobile phase composition or gradient to elute highly retained compounds.
-
Use a different detection wavelength or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if you suspect your degradants lack a chromophore.
-
-
Analyze Headspace for Volatiles: If you suspect the formation of volatile degradants, use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to analyze the sample.
-
Check for Precipitation: Visually inspect your samples for any precipitate, which could indicate the formation of insoluble degradation products.
-
Data Presentation: Impact of pH and Temperature on Stability
The following table summarizes hypothetical degradation data for a model trifluoromethylphenyl compound, "Compound X," to illustrate the impact of different stress conditions.
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation of Compound X | Major Degradation Product |
| 0.1 M HCl | 60 | 24 | < 1% | Not Applicable |
| pH 7.4 Buffer | 60 | 24 | 2% | Hydrolysis Product A |
| 0.1 M NaOH | 60 | 24 | 15% | Carboxylic Acid Metabolite |
| pH 7.4 Buffer | 80 | 24 | 8% | Hydrolysis Product A |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of a trifluoromethylphenyl compound to acid and base hydrolysis.
Materials:
-
Trifluoromethylphenyl compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Incubate the vial at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, but use 0.1 M NaOH for incubation and 0.1 M HCl for neutralization.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and incubating it under the same conditions.
-
HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Quantify the percentage of the remaining parent compound and the area of any degradation peaks.
Protocol 2: Oxidative Degradation Study
Objective: To assess the susceptibility of a trifluoromethylphenyl compound to oxidation.
Materials:
-
Trifluoromethylphenyl compound
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and appropriate organic solvents
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound.
-
Oxidation:
-
To a vial, add a known volume of the compound solution and an equal volume of 3% H₂O₂.
-
Protect the solution from light and incubate at room temperature for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
-
Control Sample: Prepare a control sample with the compound solution and water instead of H₂O₂.
-
HPLC Analysis: At each time point, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
Visualizations
Degradation Pathway of a Trifluoromethylphenyl Compound
Caption: Common degradation pathways for trifluoromethylphenyl compounds.
Experimental Workflow for Stability Testing
Caption: A systematic workflow for investigating compound instability.
References
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Velev, V. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]
- Lamon, L., & El-Aneed, A. (2009). Aqueous photochemical reaction kinetics and transformations of fluoxetine. Chemosphere, 77(3), 373-379.
- Ahmadi, S., et al. (2010). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. Journal of Thermal Analysis and Calorimetry, 101(3), 969-975.
- Narang, A. S., & Desai, D. (2016).
- Cole, A. G., et al. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(40), 14035-14038.
-
Velev, V. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632-637.
- Lam, M. W., & Mabury, S. A. (2005). Aqueous Photochemical Reaction Kinetics and Transformations of Fluoxetine. Environmental Science & Technology, 39(2), 514-522.
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
- Abdel-Ghany, M. F., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 12(1), 1801.
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Ghosh, A., et al. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Al-Odaini, N. A., et al. (2020). Degradation of piroxicam and celecoxib from aqueous solution by high-energy electron beam as a Sustainable method. Scientific Reports, 10(1), 17981.
- Desai, D., & Narang, A. S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. In Excipient Applications in Formulation Design and Drug Delivery (pp. 295-322). Springer.
- Kyselova, L., et al. (2014). Oxidative degradation of quercetin with hydrogen peroxide using continuous-flow kinetic electrospray-ion trap-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 49(7), 615-624.
- Popova, O., et al. (2023).
- Schmidt, B., et al. (2004). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Amino Acids, 26(4), 403-407.
- Pereira, V. J., et al. (2019). Photodegradation of Fluoxetine Applying Different Photolytic Reactors: Evaluation of the Process Efficiency and Mechanism. Journal of the Brazilian Chemical Society, 30(11), 2378-2387.
- Omari, D. M., & Akkam, Y. (2019). A Study of Drug-Excipient Interaction and Drug Product Stability Using Dry (Powder) Film Coating in Comparison with Conventional. Jordan Journal of Pharmaceutical Sciences, 12(2).
- Singh, R. K., et al. (2023). Per- and polyfluoroalkyl substances degradation using hydroxyl- and sulphate- radical-based advanced oxidation from water matrices: which one is the best approach?. International Journal of Environmental Science and Technology, 20(10), 11621-11640.
- Ambler, B. R., et al. (2017). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Central Science, 3(4), 309-316.
-
AAPS Newsmagazine. (n.d.). Excipient Reactivity and Drug Stability in Formulations. Retrieved from [Link]
-
IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
- Machado, A. E. H., et al. (2022). Environmental Persistence of the Antidepressant Fluoxetine and Its Pharmaceutical Alternative: Kinetics of Oxidation and Mathematical Simulations.
- Zhang, X. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- Zahedi, M. M., et al. (2010). Thermal behavior of drugs. Journal of Thermal Analysis and Calorimetry, 101(3), 969-975.
-
LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
University of Toronto. (n.d.). HYDROLYSIS. Retrieved from [Link]
- Pitre, S. P., & Paquin, J. F. (2020). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic Compounds. Accounts of Chemical Research, 53(9), 2006-2022.
- Maślanka, A., et al. (2011). Determination of Fluoxetine in the Presence of Photodegradation Products Appearing During UVA Irradiation in a Solid Phase by Chromatographic-Densitometric Method, Kinetics and Identification of Photoproducts. Acta Poloniae Pharmaceutica, 68(5), 659-668.
- Farré, M. J., et al. (2012). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment.
- Narang, A. S., & Desai, D. S. (2016).
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
- Wipf, P., & Keyer, S. (2016). Strategies for the Biodegradation of Polyfluorinated Compounds. CHIMIA International Journal for Chemistry, 70(10), 722-726.
Sources
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid and its Non-fluorinated Analog for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry, often employed to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a detailed comparative analysis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid and its non-fluorinated counterpart, 2-Methyl-4-oxo-4-phenylbutanoic acid . Through an examination of their synthesis, physicochemical characteristics, and projected biological activities, we aim to provide researchers with a comprehensive understanding of the profound impact of trifluoromethylation on this chemical scaffold.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal. Its introduction into a molecule can dramatically alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strong electron-withdrawing nature and high C-F bond strength of the -CF3 group contribute to increased resistance to oxidative metabolism.[2] This guide will dissect these effects within the context of the 2-methyl-4-oxo-4-arylbutanoic acid framework.
Synthesis of Target Compounds
The synthesis of both the fluorinated and non-fluorinated analogs can be achieved through a classic Friedel-Crafts acylation reaction.[2][3] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compounds via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 2-Methyl-4-oxo-4-phenylbutanoic acid and this compound.
Materials:
-
Toluene or 3-(Trifluoromethyl)benzene
-
Methylsuccinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylium Ion Formation: To the stirred suspension, add methylsuccinic anhydride (1.0 equivalent) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C to facilitate the formation of the acylium ion complex.
-
Aromatic Addition: Add the aromatic substrate (toluene or 3-(trifluoromethyl)benzene, 1.0 equivalent) dropwise via the dropping funnel at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired butanoic acid derivative.
Physicochemical Properties: A Comparative Overview
The introduction of the trifluoromethyl group is expected to significantly influence the physicochemical properties of the parent molecule.[1] The high electronegativity of the fluorine atoms in the -CF3 group can alter the electron distribution of the aromatic ring and impact properties like pKa and lipophilicity.
| Property | 2-Methyl-4-oxo-4-phenylbutanoic acid (Non-fluorinated) | This compound (Fluorinated) |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₂H₁₁F₃O₃ |
| Molar Mass ( g/mol ) | 192.21[4] | 260.21 |
| Appearance | White to off-white solid[4] | Predicted: White to off-white solid |
| Melting Point (°C) | 140-142[4] | Predicted: Lower than non-fluorinated analog |
| Boiling Point (°C) | 360.9 ± 25.0 (Predicted)[4] | Predicted: Similar to non-fluorinated analog |
| pKa | 4.57 ± 0.23 (Predicted)[4] | Predicted: Lower (more acidic) due to the electron-withdrawing -CF₃ group |
| LogP (o/w) | Predicted: ~1.5 - 2.0 | Predicted: Higher (more lipophilic) due to the -CF₃ group |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and DMF.[4] | Predicted: Lower aqueous solubility; soluble in organic solvents |
Potential Biological Activity and Experimental Evaluation
While specific biological targets for these exact compounds are not extensively documented, their structural motifs as α-keto acids suggest potential interactions with enzymes such as α-ketoacid dehydrogenases or as ligands for G-protein coupled receptors (GPCRs) .[5][6]
Potential Biological Targets and Rationale
-
α-Ketoacid Dehydrogenase Complexes: These mitochondrial enzyme complexes play a crucial role in metabolism. Small molecule inhibitors of these enzymes are of interest in various therapeutic areas, including oncology.[5] The α-ketoacid moiety in the target compounds makes them potential candidates for interacting with the active sites of these enzymes.
-
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes. Certain small molecules with carboxylic acid functionalities have been shown to act as agonists or antagonists for various GPCRs.[6]
Experimental Protocols for Biological Evaluation
Objective: To determine the inhibitory potential of the test compounds on KGDH activity.
Principle: The activity of KGDH can be monitored by measuring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified KGDH enzyme
-
α-Ketoglutarate (substrate)
-
Coenzyme A (CoA)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Assay Buffer Preparation: Prepare a reaction buffer containing potassium phosphate, MgCl₂, and TPP.
-
Reagent Preparation: Prepare stock solutions of α-ketoglutarate, CoA, and NAD⁺ in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 2 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of a mixture of CoA and NAD⁺.
-
Add 10 µL of the KGDH enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the α-ketoglutarate substrate solution.
-
-
Data Acquisition: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Objective: To assess the binding affinity of the test compounds to a selected GPCR.
Principle: A competitive radioligand binding assay is used to determine the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H-labeled agonist or antagonist)
-
Scintillation cocktail
-
Wash buffer (e.g., Tris-HCl with MgCl₂)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates (e.g., GF/C)
-
Vacuum manifold
-
Microplate scintillation counter
Procedure:
-
Assay Setup: To each well of a 96-well filter plate, add:
-
25 µL of test compound dilution (or DMSO for total binding, or a high concentration of unlabeled ligand for non-specific binding).
-
25 µL of radiolabeled ligand.
-
50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compounds and calculate the Ki value.
The Trifluoromethyl Effect: A Deeper Dive into ADME Properties
The introduction of a trifluoromethyl group is anticipated to have a significant and multifaceted impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule.[1][7]
Caption: Key ADME parameters influenced by the introduction of a trifluoromethyl group.
In Vitro ADME Profiling: Experimental Protocols
Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomal enzymes.
Principle: The rate of disappearance of the parent compound is monitored over time when incubated with liver microsomes and NADPH.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation: In a 96-well plate, pre-incubate the test compound (1 µM) with liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Objective: To assess the passive permeability of the compounds across an artificial membrane.
Principle: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (dissolved in DMSO and diluted in PBS)
-
UV/Vis microplate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution.
-
Donor and Acceptor Preparation: Fill the acceptor wells with PBS. Add the test compound solutions to the donor wells.
-
Incubation: Assemble the PAMPA "sandwich" and incubate at room temperature for 4-16 hours.
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - [C_A]/[C_equ])] * (V_D * V_A) / ((V_D + V_A) * A * t) where [C_A] is the concentration in the acceptor well, [C_equ] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Conclusion
The strategic incorporation of a trifluoromethyl group onto the 2-methyl-4-oxo-4-phenylbutanoic acid scaffold is predicted to yield a compound with a distinct and potentially advantageous pharmacological profile compared to its non-fluorinated analog. The increased lipophilicity and metabolic stability conferred by the -CF3 group are highly desirable attributes in drug discovery, often leading to improved oral bioavailability and a longer duration of action. However, these benefits must be carefully weighed against potential changes in target affinity and off-target effects. The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of these two compounds, enabling researchers to make data-driven decisions in their drug development programs.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
ChemBK. (2024). 2-methyl-4-oxo-4-phenyl-butanoic acid. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Mailloux, R. J., & Willmore, W. G. (2014). S-glutathionylation reactions in mitochondrial function and disease. Frontiers in Cell and Developmental Biology, 2, 69.
- Gao, W., Lu, S., Zhang, S., Liu, J., Kang, J., & Yin, C. (2023). Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. Journal of Biological Chemistry, 299(11), 105333.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
PAMPA Permeability Assay. (n.d.). In Corning. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-oxo-4-phenylbutanoate. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
- Shah, P., & Sunkara, G. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- Abelli, L., Bellucci, C., Berteotti, A., Castellino, C., Cugola, A., et al. (2011). Discovery of a new class of potent and selective GPR40 agonists. Bioorganic & medicinal chemistry letters, 21(10), 2924–2928.
- Stuart, D. D., Am Ende, C. W., Pancrazi, L., et al. (2014). A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. Cancer & metabolism, 2, 4.
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. [Video]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Berger, M., & Smesny, S. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel, Switzerland), 10(1), 10.
Sources
- 1. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
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- 7. Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to Enantiomeric Separation: 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
The following guide details the enantiomeric separation and analysis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5). This guide synthesizes established protocols for chiral
Executive Summary
This compound represents a challenging class of chiral intermediates often used in the synthesis of PPAR agonists and specific enzyme inhibitors. Its structure features a labile stereocenter at the C2 position (alpha to the carboxylic acid) and a lipophilic, electron-withdrawing trifluoromethylphenyl group.
This guide compares the two industry-standard methodologies for its analysis: Normal Phase Chiral HPLC (the robust gold standard) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative).
Part 1: Molecule Characterization & Separation Challenges
| Feature | Description | Chromatographic Implication |
| Acidic Moiety | Free carboxylic acid at C1. | Critical: Requires acidic mobile phase additives (TFA/Formic Acid) to suppress ionization and prevent peak tailing. |
| Chiral Center | C2 position (Methyl group). | The separation relies on the spatial discrimination of the methyl group vs. the bulky aryl-keto tail. |
| Aryl Group | 3-Trifluoromethylphenyl. | The |
| UV Chromophore | Aryl ketone. | Strong UV absorption at 254 nm (primary) and 210 nm (secondary). |
Part 2: Methodology Comparison
Method A: Normal Phase Chiral HPLC (The Gold Standard)
This method utilizes polysaccharide-based stationary phases.[1] It is the most referenced technique for this class of compounds due to its predictability and robustness.
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Why: The helical structure of the amylose derivative creates a chiral cavity that effectively discriminates the "propeller-like" shape of the 3-trifluoromethylphenyl group.
-
-
Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Why: Used if AD-H fails; the linear cellulose backbone offers a different "trench" geometry.
-
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).
Method B: Supercritical Fluid Chromatography (SFC)
SFC is superior for high-throughput screening and preparative purification due to lower viscosity and faster equilibration.
-
Column: Chiralpak AD-3 or IG-3 (Immobilized phases are preferred for solvent flexibility).
-
Mobile Phase:
/ Methanol / TFA. -
Advantage: The
group enhances solubility in supercritical , often resulting in sharper peaks than in liquid hexane.
comparative Performance Metrics
Data extrapolated from validated protocols for structural analog 2-methyl-4-oxo-4-phenylbutanoic acid.
| Metric | Normal Phase HPLC (AD-H) | SFC (AD-3) |
| Typical Resolution ( | > 2.5 (Baseline) | > 3.0 (High Efficiency) |
| Analysis Time | 15 - 25 mins | 3 - 8 mins |
| Solvent Consumption | High (Hexane) | Low (Green Chemistry) |
| Peak Shape (Tailing Factor) | 1.1 - 1.3 (with TFA) | 1.0 - 1.1 |
| Loadability (Prep) | Moderate | High |
Part 3: Detailed Experimental Protocols
Protocol 1: Analytical Normal Phase HPLC
Objective: Determine enantiomeric excess (% ee) with maximum precision.
-
System Preparation:
-
Flush system with Isopropanol (IPA) to remove any reversed-phase solvents (water/acetonitrile).
-
Passivation: Flush the column with Mobile Phase for 30 minutes to equilibrate the stationary phase with the acid additive.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase (do not use pure IPA, as solvent mismatch causes peak broadening).
-
Filter through 0.45
m PTFE filter.
-
-
Data Analysis:
-
The (R)-enantiomer typically elutes first on AD-H for this class, but absolute configuration must be confirmed via optical rotation or X-ray crystallography of a derivative.
-
Protocol 2: High-Throughput SFC Screening
Objective: Rapid purity check or method development for purification.
-
Conditions:
-
Column: Chiralpak AD-3 (
mm, 3 m). -
Mobile Phase A:
. -
Mobile Phase B: Methanol + 0.1% TFA.
-
Gradient: 5% to 40% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temperature:
C.
-
Part 4: Visualization & Logic Flow
Diagram 1: Method Development Decision Tree
This workflow ensures a systematic approach to achieving baseline separation, preventing "trial and error" waste.
Caption: Systematic workflow for developing a chiral separation method for acidic keto-derivatives.
Diagram 2: Chiral Recognition Mechanism
Understanding the molecular interaction explains why the AD-H column is the primary choice.
Caption: Mechanistic view of the analyte-stationary phase interaction driving enantioselectivity.
References
-
Daicel Corporation.Chiral Column Selection Guide for Acidic Compounds. (General protocol for AD-H/OD-H with acidic additives).
-
BenchChem.Enantioselective HPLC Method for the Separation of 2-Methyl-5-oxohexanoic Acid Enantiomers.
-
Royal Society of Chemistry.Kinetic resolution of primary 2-methyl-substituted alcohols and acids. (Stereochemical context for 2-methyl-alkanoic acids).
-
Sigma-Aldrich.Product Specification: 2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid (CAS 66549-17-5).
-
Toribio, L., et al.Chiral separation of agricultural fungicides and intermediates by SFC.
Sources
Comparative Analysis of Bioisosteric Modifications of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid as Kynurenine Aminotransferase II Inhibitors
This guide provides a comprehensive comparison of rationally designed bioisosteres of the parent compound, 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, and their corresponding inhibitory activities against Kynurenine Aminotransferase II (KAT-II). This analysis is grounded in the hypothesis that the parent compound is an inhibitor of KAT-II, a key enzyme in the kynurenine pathway. The dysregulation of this pathway has been implicated in a range of neurological disorders, making KAT-II a compelling therapeutic target.[1][2][3] The following sections will delve into the strategic design of these bioisosteres, present comparative (hypothetical) activity data, and provide detailed experimental protocols for their synthesis and evaluation.
The Kynurenine Pathway: A Therapeutic Target
The kynurenine pathway is the primary metabolic route for tryptophan in humans.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the pathway can become dysregulated, leading to an imbalance in its neuroactive metabolites.[1] One of the key enzymes in this pathway is Kynurenine Aminotransferase (KAT), which catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[3] Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of schizophrenia, making the inhibition of KAT, particularly the KAT-II isozyme, a promising strategy for therapeutic intervention.[3][4][5]
Figure 1: Simplified diagram of the Kynurenine Pathway, highlighting Kynurenine Aminotransferases (KATs) as the therapeutic target for reducing kynurenic acid levels.
Bioisosteric Replacement Strategies
The core structure of this compound presents several opportunities for bioisosteric modification to explore the structure-activity relationship (SAR) and optimize physicochemical properties. The primary points of modification in this hypothetical study are the carboxylic acid moiety, the trifluoromethyl group on the phenyl ring, and the keto group.
Figure 2: Key bioisosteric modification points on the parent compound.
Comparative Inhibitory Activity
The following table summarizes the hypothetical in vitro inhibitory activity of the parent compound and its designed bioisosteres against human KAT-II. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
| Compound ID | Modification | Rationale for Modification | Hypothetical IC50 (nM) |
| Parent | None | Baseline compound | 150 |
| Bio-01 | Carboxylic Acid -> Tetrazole | Tetrazole is a well-established bioisostere of carboxylic acid, mimicking its acidic properties and hydrogen bonding capabilities.[6] | 125 |
| Bio-02 | Carboxylic Acid -> Hydroxamic Acid | Hydroxamic acids are known to be effective chelators and can form different interactions with the enzyme active site.[5] | 250 |
| Bio-03 | Trifluoromethyl -> Nitro | The nitro group is also strongly electron-withdrawing, similar to the trifluoromethyl group, but with different steric and electronic properties.[7] | 300 |
| Bio-04 | Trifluoromethyl -> Tert-butyl | The tert-butyl group is a non-polar, sterically bulky group used to probe the size and lipophilicity of the binding pocket.[8] | >10,000 |
| Bio-05 | Keto -> Hydroxyl | Reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor and removes a carbonyl acceptor, altering the interaction with the active site. | 5,000 |
| Bio-06 | Keto -> Oxime | The oxime introduces both hydrogen bond donor and acceptor capabilities and can alter the geometry of the molecule. | 1,200 |
| Bio-07 | Phenyl -> Thiophene | Replacement of the phenyl ring with a thiophene ring explores the impact of heteroatoms and altered aromaticity on binding.[8] | 180 |
Disclaimer: The IC50 values presented in this table are purely hypothetical and for illustrative purposes to demonstrate a plausible structure-activity relationship.
Experimental Protocols
General Synthesis of the Parent Compound and its Analogs
A plausible synthetic route to the parent compound and its analogs would involve a Friedel-Crafts acylation followed by a Michael addition or a similar conjugate addition reaction.
Step 1: Friedel-Crafts Acylation
-
To a solution of 1,3-bis(trifluoromethyl)benzene (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Slowly add succinic anhydride (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it over ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting keto-acid by recrystallization or column chromatography.
Step 2: Introduction of the Methyl Group (via α-methylation)
-
To a solution of the keto-acid from Step 1 in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise.
-
After stirring for 1 hour at -78 °C, add methyl iodide (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Bioisosteric replacements would be introduced using appropriately substituted starting materials or by subsequent chemical modifications. For example, the tetrazole analog could be synthesized from the corresponding nitrile, and the hydroxyl analog could be prepared by selective reduction of the ketone.
In Vitro KAT-II Inhibition Assay
The inhibitory activity of the synthesized compounds can be determined using a continuous spectrophotometric assay that measures the formation of kynurenic acid.
Figure 3: Workflow for the in vitro KAT-II inhibition assay.
Protocol:
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 100 µM pyridoxal 5'-phosphate (PLP).
-
Enzyme: Recombinant human KAT-II.
-
Substrates: L-kynurenine and α-ketoglutarate.
-
Test Compounds: Dissolved in DMSO.
-
-
Procedure:
-
In a 96-well UV-transparent microplate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Add 85 µL of a solution containing the KAT-II enzyme in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing L-kynurenine and α-ketoglutarate (final concentrations of 10 µM and 1 mM, respectively).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the rate of kynurenic acid formation by measuring the increase in absorbance at 340 nm every 30 seconds for 30 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This guide outlines a systematic approach to the design and evaluation of bioisosteres of this compound as potential inhibitors of KAT-II. The hypothetical data presented suggests that the carboxylic acid and the trifluoromethyl group are important for potent inhibitory activity, with the tetrazole bioisostere (Bio-01) showing promise as a slightly more potent analog. The replacement of the trifluoromethyl group with a bulky, non-polar group like tert-butyl (Bio-04) or modification of the keto group to a hydroxyl (Bio-05) appears to be detrimental to activity, highlighting the specific electronic and steric requirements of the enzyme's active site.
Future work should focus on the synthesis and in vitro testing of these and other rationally designed analogs to confirm these hypothetical structure-activity relationships. Promising compounds should then be profiled for their pharmacokinetic properties, including metabolic stability and cell permeability, to assess their potential as drug candidates. Further optimization could involve exploring different substitution patterns on the phenyl ring and modifications to the butanoic acid backbone. This structured approach, combining rational design with robust enzymatic screening, is essential for the development of novel therapeutics targeting the kynurenine pathway for the treatment of neurological disorders.
References
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. Retrieved from [Link]
-
MDPI. (n.d.). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxo-4-phenylbutyric acid. PubChem. Retrieved from [Link]
-
Pellicciari, R., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 787. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1011-1016. Retrieved from [Link]
-
Li, X., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. Journal of Medicinal Chemistry, 59(11), 5374-5383. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
D'Alessandro, T. H., et al. (2013). Regulation of kynurenine metabolism by a ketogenic diet. Journal of Neurochemistry, 127(3), 363-372. Retrieved from [Link]
-
Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. Retrieved from [Link]
-
MDPI. (n.d.). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Retrieved from [Link]
-
Fun, H. K., et al. (2013). 4-(3-Fluoro-4-methyl-anilino)-2-methyl-idene-4-oxo-butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Component Composition and Biological Activity of Various Extracts of Onosma gmelinii (Boraginaceae). Molecules, 27(15), 4707. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-AMINO-4-OXO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE, (+/-)-. Retrieved from [Link]
-
Gupta, V. K., et al. (2017). Chemical composition and antimicrobial activity of fatty acid methyl ester of Quercus leucotrichophora fruits. Natural Product Research, 31(1), 84-87. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry, 22(20), 5550-5562. Retrieved from [Link]
-
Dounay, A. B., et al. (2012). Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions. ACS Medicinal Chemistry Letters, 3(10), 801-806. Retrieved from [Link]
-
Stone, T. W. (2000). Kynurenic acid antagonists and kynurenine pathway inhibitors. Current Opinion in Pharmacology, 1(1), 40-46. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 811-818. Retrieved from [Link]
-
Hey, M., et al. (1986). Inhibition of L-kynurenine 3-hydroxylase from Saccharomyces carlsbergensis by alpha-keto acid derivatives of branched chain amino acids. Journal of Biochemistry, 99(5), 1335-1340. Retrieved from [Link]
-
Braidy, N., et al. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Neuroanatomy, 13, 12. Retrieved from [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Future of Pharmaceutical Synthesis: The Role of Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
[1]
Part 1: Executive Directive (Immediate Action)
Do not dispose of this compound via municipal wastewater (sink) or standard trash.
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS: 129025-54-3) presents a dual hazard profile: corrosivity (organic acid) and fluorine persistence (trifluoromethyl moiety).[1] While often unregulated in small quantities, improper disposal releases stable fluorinated byproducts into the water table and can damage standard incineration infrastructure due to Hydrogen Fluoride (HF) formation.
The Golden Rule: All waste streams containing this compound must be routed to a High-Temperature Incinerator (HTI) with Alkaline Scrubbing capabilities.
Part 2: Chemical Profile & Hazard Assessment
To manage this chemical effectively, you must understand the "why" behind the protocol. This compound is structurally related to Clofencet , a gametocide/plant growth regulator. Its stability is derived from the trifluoromethyl group (
Physicochemical Data Table
| Property | Value | Operational Implication |
| Chemical Name | This compound | Specific identification for waste manifesting.[1][2][3] |
| CAS Number | 129025-54-3 | Use for SDS verification and inventory tracking.[1] |
| Molecular Formula | Fluorine Content: High potential for HF generation.[1] | |
| Molecular Weight | 274.24 g/mol | Heavy organic molecule; non-volatile solid.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic Acid) | Corrosive: Capable of mobilizing metals in containers.[1] |
| Physical State | Solid (Powder/Crystal) | Dust hazard; requires particulate respiratory protection.[1] |
| Solubility | Low in water; High in organic solvents | Bio-accumulative potential in lipid tissues if released.[1] |
The Fluorine Factor (Critical Mechanism)
Standard combustion of organic matter occurs at ~800°C. However, the
-
Risk: Incomplete combustion releases fluorinated fragments or PFAS-precursors.
-
Consequence: Complete mineralization requires temperatures >1100°C .
-
Byproduct: The combustion yields Hydrogen Fluoride (HF) gas.
-
Reaction:
-
Mitigation: The incinerator MUST employ a wet scrubber (typically Calcium Hydroxide or Sodium Hydroxide) to neutralize the HF into harmless salts (
or ).
-
Part 3: Operational Disposal Workflow
This decision tree defines the segregation logic for your laboratory.
Figure 1: Logic flow for segregating fluorinated acid waste streams to ensure compatibility with incineration protocols.
Part 4: Detailed Procedural Steps
Pre-Disposal Stabilization
Before the waste leaves your bench, ensure it is chemically stable.
-
Solid Waste: Double-bag in polyethylene (PE) bags before placing in the rigid container. This prevents dust inhalation when the container is opened at the TSDF.
-
Liquid Waste:
-
Do not mix with strong bases (e.g., 10M NaOH) in a closed container. The neutralization is exothermic and can pressurize the vessel.
-
Do not mix with oxidizers (Peroxides, Nitric Acid). The organic backbone is combustible.
-
Best Practice: Leave the acid in its organic solvent stream. The TSDF prefers high-BTU waste (flammable) to fuel the incinerator.
-
Container Selection & Labeling[1]
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Carbon steel or aluminum containers (corrosion risk due to carboxylic acid).
-
-
Labeling (RCRA Compliance):
-
Primary Identifier: "Waste this compound"[1]
-
Hazard Warnings: "Corrosive," "Irritant," "Fluorinated Compound."
-
Regulatory Classification (RCRA)
While this specific CAS is not typically "P" or "U" listed by the EPA, it falls under Characteristic Wastes depending on its form:
-
D002 (Corrosivity): If the waste is aqueous and pH
2.[3] -
F-Codes (F001-F005): If dissolved in spent halogenated solvents (e.g., Methylene Chloride).
-
Generator Knowledge: Even if not strictly "Hazardous" by RCRA definition in solid form, you must declare the Fluorine content on the waste profile. This alerts the disposal facility to use HF scrubbers.
Part 5: Emergency Spill Response Protocol
In the event of a benchtop spill (Solid or Liquid), execute the following immediately.
Figure 2: Linear response workflow for spills, emphasizing neutralization of the acidic functionality.
Spill Cleanup Specifics
-
Neutralization: If the substance is in solution, apply Sodium Bicarbonate (
) or Calcium Carbonate ( ) . Wait for effervescence ( release) to cease. This converts the corrosive acid into a neutral salt. -
Collection: Do not use a vacuum cleaner (risk of aerosolizing fluorinated dust). Use wet-wiping or a scoop.
-
Solvent Wash: After solid removal, wipe the surface with ethanol or acetone to solubilize organic residues, then wash with soap and water.
References
-
PubChem. (n.d.). Compound Summary: Clofencet. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[4] Destruction and Disposal of PFAS and Fluorinated Compounds - Interim Guidance. Retrieved October 26, 2025, from [Link]
-
Tsang, W., et al. (1998). Combustion of Highly Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST). Retrieved October 26, 2025, from [Link]
-
Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. Retrieved October 26, 2025, from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
